Ganolactone
Description
Propriétés
Formule moléculaire |
C27H36O6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione |
InChI |
InChI=1S/C27H36O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-17,28H,7-13H2,1-6H3/t14-,16-,17-,24-,25+,26-,27-/m0/s1 |
Clé InChI |
NEYFZTSOEPMHGQ-YSROOBRHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ganolactone B: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganolactone B is a lanostane-type triterpenoid (B12794562) first isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Its intricate chemical structure, characterized by a tetracyclic core and a lactone side chain, has garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure of this compound B, its physicochemical properties, and a summary of its known biological activities. Detailed experimental protocols for its isolation and characterization, as derived from seminal literature, are also presented. Furthermore, this guide explores the potential mechanisms of action of this compound B, including its putative interactions with cellular signaling pathways.
Chemical Structure and Properties
This compound B is a complex natural product with the systematic IUPAC name (3S,5R,7S,10S,13R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-((S)-2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,5,6,7,10,12,13,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-11,15-dione[]. The structure was elucidated through extensive spectroscopic analysis, including mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy[2][3].
Physicochemical Properties
A summary of the key physicochemical properties of this compound B is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈O₆ | [2][3][4][5] |
| Molecular Weight | 458.59 g/mol | [2][4] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone | [3] |
| Storage Temperature | 0-8 °C | [] |
Spectroscopic Data
The structural characterization of this compound B is underpinned by its unique spectroscopic signature. While the full spectra are best consulted in the primary literature, a summary of the key data points is presented below.
Table 2: Key Spectroscopic Data for this compound B
| Technique | Key Features |
| ¹H-NMR | Data not available in search results. |
| ¹³C-NMR | Data not available in search results. |
| IR (Infrared) | Data not available in search results. |
| MS (Mass Spec.) | Data not available in search results. |
Experimental Protocols
The isolation and characterization of this compound B involve a multi-step process requiring expertise in natural product chemistry. The following is a generalized protocol based on the initial report of its discovery.
Isolation and Purification of this compound B
The workflow for isolating this compound B from its natural source is depicted in the diagram below.
Protocol:
-
Extraction: The air-dried and powdered fruiting bodies of Ganoderma sinense are extracted exhaustively with a suitable organic solvent such as ethanol or methanol (B129727) at room temperature.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically enriched with triterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems to separate the different components.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound B are further purified by preparative HPLC to yield the pure compound.
Structure Elucidation
The determination of the chemical structure of this compound B involves a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and lactones.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons, as well as the relative stereochemistry of the molecule.
Biological Activity and Potential Signaling Pathways
Preliminary studies have indicated that this compound B possesses promising biological activities, particularly in the areas of oncology and microbiology.
Anticancer Activity
This compound B has demonstrated inhibitory effects against the human breast cancer cell line MDA-MB-453[2]. The exact mechanism and the quantitative measures of this activity, such as the IC₅₀ value, require further investigation.
Antibacterial Activity
The compound has also shown notable inhibitory activity against the Gram-positive bacterium Staphylococcus aureus[2]. This suggests potential applications as an antibacterial agent.
Postulated Signaling Pathway Interactions
While the specific molecular targets and signaling pathways modulated by this compound B have not yet been fully elucidated, its biological activities suggest potential interactions with key cellular signaling cascades often implicated in cancer and inflammation. Based on the activities of other structurally related triterpenoids, potential pathways of interest include the NF-κB and MAPK signaling pathways.
Further research is necessary to validate these hypotheses and to identify the direct molecular targets of this compound B.
Conclusion and Future Directions
This compound B is a fascinating lanostane-type triterpenoid with a well-defined chemical structure and promising, albeit preliminarily characterized, biological activities. For drug development professionals and researchers, this molecule represents a potential lead compound for the development of new anticancer and antibacterial therapies. Future research should focus on:
-
Total synthesis of this compound B to enable the generation of analogues for structure-activity relationship (SAR) studies.
-
In-depth investigation of its mechanism of action, including the identification of its molecular targets and its effects on various signaling pathways.
-
Comprehensive preclinical evaluation of its efficacy and safety in relevant animal models.
The information presented in this technical guide provides a solid foundation for further exploration of the therapeutic potential of this compound B.
References
- 2. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Platform for the Detection of Staphylococcus aureus Enterotoxin B in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Galanolactone: A Technical Guide to its Discovery, Isolation, and Characterization from Zingiber officinale
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of galanolactone (B38134), a diterpenoid lactone of significant scientific interest, first isolated from ginger (Zingiber officinale)[1]. Galanolactone is primarily recognized for its potent antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor, suggesting its therapeutic potential as an anti-emetic agent[2][3]. This document details the discovery, structural elucidation, and biological activities of galanolactone, with a focus on the experimental methodologies for its extraction, purification, and characterization from ginger rhizomes. Quantitative data are consolidated for comparative analysis, and key processes are visualized to support research and development efforts.
Discovery and Physicochemical Properties
Galanolactone was first identified in the acetone (B3395972) extract of ginger[2]. It is a labdane-type diterpenoid lactone also found in Alpinia galanga (galangal)[2][4]. Its structure was determined through various spectroscopic methods, and it belongs to the class of organic compounds known as gamma-butyrolactones[5][6]. The definitive structure was established through a combination of spectroscopic analysis and confirmed by total synthesis[5].
Table 1: Physicochemical Properties of Galanolactone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3E)-3-{2-[(1R,2S,4aS,8aS)-5,5,8a-Trimethyloctahydro-1H-spiro[naphthalene-2,2'-oxiran]-1-yl]ethylidene}oxolan-2-one | [7] |
| Molecular Formula | C₂₀H₃₀O₃ | [7] |
| Molar Mass | 318.45 g/mol | [7] |
| CAS Number | 115753-79-2 | [7] |
| Canonical SMILES | CC1(C)CCC[C@]2(C)[C@H]1CC[C@]3([C@H]2C=C(CCC3=O)C)O | [7] |
| Solubility | Soluble in acetone |[1] |
Biological Activity of Galanolactone
The most well-characterized biological activity of galanolactone is its antagonism of the 5-HT3 receptor, which is a ligand-gated ion channel involved in the vomiting reflex[4][8]. This activity is the basis for its potential anti-emetic effects[2]. Other reported biological activities include cytotoxicity against various cancer cell lines, anti-inflammatory effects through the potential inhibition of nitric oxide (NO) production, and inhibition of adipogenesis[2].
Table 2: Quantitative Data on the Biological Activity of Galanolactone
| Activity | Assay Details | Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT3 Receptor Antagonism | Inhibition of 5-HT induced contractions in guinea pig ileum | pIC₅₀ | 4.93 | [3] |
| 5-HT3 Receptor Antagonism | Inhibition of 2-methyl-5-HT (a selective 5-HT3 agonist) induced contractions in guinea pig ileum | pIC₅₀ | 5.10 | [3] |
| Cytotoxicity | Human oral epidermoid carcinoma (KB) cell line | IC₅₀ | 4.7 µg/mL | [4] |
| Antifungal Activity | Candida albicans | MIC | 25 µg/mL |[4] |
Experimental Protocols: Isolation and Purification
The isolation of galanolactone from ginger rhizomes is a multi-step process that begins with the preparation of the plant material, followed by extraction and subsequent chromatographic purification[9].
The initial step involves extracting a crude mixture of bioactive compounds from dried ginger rhizomes. Acetone has been identified as a particularly effective solvent for extracting the fraction containing galanolactone[9][10].
1. Preparation of Plant Material:
-
Obtain fresh ginger rhizomes, wash them thoroughly, slice them into thin pieces, and dry them in an oven at a controlled temperature (e.g., 50°C) to a constant weight[9].
-
Grind the dried rhizomes into a fine powder[9].
2. Extraction:
-
Place the powdered ginger into a sealed container and add acetone at a solid-to-solvent ratio of 1:10 (w/v)[10].
-
Perform maceration by allowing the mixture to stand at room temperature for 48-72 hours with occasional agitation[10][11].
-
Alternatively, use advanced extraction methods like Ultrasonic-Assisted Extraction (UAE) by sonicating the mixture at a frequency of 20-40 kHz for 30-60 minutes[10].
3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material[9][10].
-
Repeat the extraction process on the residue two more times with fresh acetone to maximize the yield[10].
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at approximately 40°C to obtain the crude acetone extract[9].
4. Initial Fractionation (Optional):
-
The crude extract can be further partitioned to separate compounds based on polarity. Suspend the crude extract in water and successively partition it with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate[9]. Galanolactone is expected to be in the less polar fractions.
A multi-step purification process is required to isolate galanolactone from the complex crude extract. This typically involves a combination of column chromatography and High-Performance Liquid Chromatography (HPLC)[9].
1. Silica (B1680970) Gel Column Chromatography:
-
Preparation: Dissolve the crude acetone extract in a minimal amount of a suitable solvent like dichloromethane (B109758) or acetone[10].
-
Stationary Phase: Use silica gel as the stationary phase[9].
-
Mobile Phase: Elute the column with a solvent system of increasing polarity. A gradient of petroleum ether-ethyl acetate (B1210297) is often effective for separating diterpenoids[9].
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Visualize spots under UV light or by using an appropriate staining reagent[9].
-
Pooling: Pool the fractions that contain the target compound based on their TLC profiles[9].
2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Concentrate the pooled fractions from the column chromatography and dissolve the residue in the HPLC mobile phase (e.g., a methanol:water mixture)[9].
-
Purification: Purify the compound using a preparative HPLC system equipped with a C18 column[9].
-
Detection: Monitor the elution profile at a suitable wavelength, which can be determined by UV-Vis spectroscopy[9].
-
Collection: Collect the peak corresponding to galanolactone and evaporate the solvent to obtain the pure compound[9].
Once isolated, the identity and purity of galanolactone must be confirmed using various analytical techniques.
-
Structural Elucidation: The structure of galanolactone is typically confirmed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and Mass Spectrometry (MS)[2].
-
Purity Analysis: The purity of the isolated compound can be determined using analytical HPLC with a suitable detector, such as a UV detector or an electrochemical array detector, which offers high sensitivity for ginger compounds[12].
Visualizations
The following diagrams illustrate the key workflows and mechanisms associated with galanolactone.
Caption: Workflow for isolating galanolactone from ginger rhizome.
Caption: Mechanism of galanolactone as a 5-HT3 receptor antagonist.
Caption: Relationship of galanolactone to other ginger bioactives.
Conclusion
Galanolactone is a promising natural product from ginger with well-characterized activity as a 5-HT3 receptor antagonist[2][8]. The isolation of galanolactone involves a systematic process of solvent extraction followed by chromatographic purification, primarily using silica gel column chromatography and preparative HPLC[9]. While acetone is a commonly cited solvent for the initial extraction, the methodologies presented provide a solid foundation for researchers to obtain this compound for further pharmacological investigation[9][10]. The detailed protocols and quantitative data compiled in this guide are intended to facilitate continued research into the therapeutic potential of galanolactone. Further studies are warranted to explore its other reported biological activities, such as its cytotoxic and anti-inflammatory effects, to fully understand its potential in drug development[2].
References
- 1. Galanolactone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Anti-5-hydroxytryptamine3 effect of galanolactone, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound Galanolactone (FDB016604) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative analysis of ginger components in commercial products using liquid chromatography with electrochemical array detection - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderma sinense: A Rich Source of Bioactive Lanostane Triterpenoids
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ganoderma sinense, a species of the genus Ganoderma, has been a cornerstone of traditional medicine in Asia for centuries. Modern scientific inquiry has identified lanostane-type triterpenoids as one of the principal classes of bioactive compounds responsible for its therapeutic effects. This technical guide provides a comprehensive overview of Ganoderma sinense as a source of these valuable natural products, detailing their isolation, quantification, and mechanisms of action, with a focus on their anti-inflammatory properties.
Lanostane (B1242432) Triterpenoids from Ganoderma sinense
Ganoderma sinense is a prolific producer of a diverse array of lanostane triterpenoids. These tetracyclic triterpenoids are characterized by a lanostane skeleton and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and hepatoprotective effects. Research has led to the isolation and characterization of numerous known and novel lanostane triterpenoids from both the fruiting bodies and mycelia of this fungus.
Quantitative Analysis of Lanostane Triterpenoids
The concentration of individual lanostane triterpenoids in Ganoderma sinense can vary depending on the part of the fungus used (fruiting body, spores, or mycelia), cultivation conditions, and geographical origin. The following tables summarize the quantitative data available from published studies on the yields and concentrations of specific lanostane triterpenoids isolated from Ganoderma sinense.
| Compound | Source | Yield/Concentration | Reference |
| Ganolactone B | Fruiting Bodies | 36 mg from 8 kg | [1] |
| Ganoderiol A triacetate | Fruiting Bodies | Not specified | [1] |
| Ganoderic Acid M1-M7 | Mycelia | Not specified | [2] |
| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | Mycelia | Not specified | [2] |
Experimental Protocols
Extraction and Isolation of Lanostane Triterpenoids from Fruiting Bodies
This protocol is based on the successful isolation of this compound B and Ganoderiol A triacetate from the fruiting bodies of Ganoderma sinense.[1]
1. Initial Extraction:
- Start with 8 kg of dried and chipped fruiting bodies of G. sinense.
- Soak the material overnight in acetone (B3395972) at room temperature.
- Concentrate the acetone extract in vacuo to obtain a crude extract.
2. Solvent Partitioning:
- Suspend the crude extract in water.
- Successively partition the aqueous suspension with the following solvents in a separatory funnel:
- Petroleum ether
- Chloroform (B151607) (CHCl₃)
- Ethyl acetate (B1210297) (EtOAc)
- n-Butanol (n-BuOH)
- Collect and concentrate each fraction separately. The lanostane triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
3. Column Chromatography (Silica Gel):
- Subject the chloroform extract (approximately 115 g) to silica (B1680970) gel column chromatography.
- Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone.
- Collect fractions and monitor by thin-layer chromatography (TLC).
4. Further Purification (Silica Gel and Reversed-Phase HPLC):
- Subject the fractions containing the compounds of interest to further column chromatography on silica gel using a petroleum ether-acetone gradient.
- For final purification, utilize reversed-phase C18 high-performance liquid chromatography (HPLC) with a methanol-water gradient.
UPLC-Q-TOF-MS/MS for Qualitative and Quantitative Analysis
This method is suitable for the rapid analysis of triterpenoids in Ganoderma species.
Instrumentation:
-
Ultra-performance liquid chromatography (UPLC) system coupled with a quadrupole time-of-flight mass spectrometer (Q-TOF-MS).
Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Analysis: Collision-induced dissociation (CID) to obtain fragmentation patterns for structural elucidation.
Biological Activities and Signaling Pathways
Lanostane triterpenoids from Ganoderma species are known to exert their biological effects through the modulation of various cellular signaling pathways. A significant body of research points towards the inhibition of pro-inflammatory pathways as a key mechanism of action.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Triterpenoids from Ganoderma have been shown to inhibit this pathway at multiple levels. Specifically, certain triterpenoids can block the phosphorylation of IκBα and IKKβ.[3] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation of lanostane triterpenoids from Ganoderma sinense and subsequent screening for anti-inflammatory activity.
Caption: Isolation and bioactivity screening workflow.
Conclusion
Ganoderma sinense represents a valuable and largely untapped resource of structurally diverse and biologically active lanostane triterpenoids. The methodologies outlined in this guide provide a framework for the efficient extraction, isolation, and characterization of these compounds. Further research into the specific molecular targets and signaling pathways modulated by individual lanostane triterpenoids from G. sinense is warranted to fully realize their therapeutic potential in the development of new anti-inflammatory agents and other pharmaceuticals. The continued application of advanced analytical techniques will undoubtedly lead to the discovery of novel compounds and a deeper understanding of the pharmacological properties of this important medicinal mushroom.
References
- 1. Two Novel Lanostane Triterpenoids from Ganoderma Sinense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from mycelia-associated Ganoderma sinense and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects - figshare - Figshare [figshare.com]
Galanolactone as a 5-HT3 Receptor Antagonist: A Technical Guide
Introduction
Galanolactone (B38134) is a diterpenoid lactone isolated from ginger (Zingiber officinale) that has been identified as an antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2] The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a key therapeutic target for the management of nausea and vomiting, particularly chemotherapy-induced and postoperative emesis.[3][4][5] Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a cation-selective ion channel.[5] The binding of serotonin to this receptor triggers the opening of the channel, leading to a rapid influx of cations and subsequent neuronal depolarization.[6] This guide provides a comprehensive overview of the current understanding of galanolactone's activity as a 5-HT3 receptor antagonist, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data: Antagonistic Potency of Galanolactone
The antagonistic effects of galanolactone on the 5-HT3 receptor have been primarily characterized through in vitro functional assays. The data available to date is summarized in the table below, alongside data for a reference antagonist, ICS 205-930, for comparative purposes.
| Compound | Assay System | Agonist | Parameter | Value | Reference |
| Galanolactone | Guinea Pig Ileum | 5-HT | pIC50 | 4.93 | [7][8] |
| Galanolactone | Guinea Pig Ileum | 2-methyl-5-HT | pIC50 | 5.10 | [7][8] |
| Galanolactone | Guinea Pig Ileum | 2-methyl-5-HT | IC50 | 4.93 µM | [5] |
| ICS 205-930 | Guinea Pig Ileum | 5-HT | pIC50 | 5.30 | [7] |
| ICS 205-930 | Guinea Pig Ileum | 2-methyl-5-HT | pIC50 | 7.49 | [7] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 value for galanolactone is cited in a review, referencing the original study that reported the pIC50 values.[5][8] To date, no equilibrium dissociation constant (Ki) values from radioligand binding assays for galanolactone have been reported in the literature.[3][8]
Signaling Pathways and Experimental Workflows
5-HT3 Receptor Signaling Pathway
The binding of serotonin to the 5-HT3 receptor initiates a cascade of events leading to neuronal excitation. Galanolactone acts by competitively blocking this initial step.
Experimental Workflow for 5-HT3 Antagonist Characterization
The characterization of a novel 5-HT3 receptor antagonist like galanolactone typically follows a multi-step experimental workflow, from initial in vitro screening to potential in vivo validation.
Experimental Protocols
Guinea Pig Ileum Contractility Assay
This functional assay is a classic method used to determine the potency of a compound in antagonizing 5-HT3 receptor-mediated smooth muscle contraction.[3] The following is a generalized protocol, as specific details from the original studies on galanolactone are not fully available.[8]
Objective: To determine the pIC50 of galanolactone against 5-HT and 2-methyl-5-HT-induced contractions in the guinea pig ileum.
Materials:
-
Male guinea pigs
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)[2][8]
-
Serotonin (5-HT) hydrochloride
-
2-methyl-5-hydroxytryptamine (2-methyl-5-HT)
-
Galanolactone
-
Methysergide (B1194908) (to block 5-HT1 and 5-HT2 receptors)[7]
-
Organ bath apparatus with isometric force transducers
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig.[9] The longitudinal muscle with the myenteric plexus attached is prepared and mounted in an organ bath containing Krebs solution at 37°C, continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular washing.[8]
-
Baseline Response: A cumulative concentration-response curve to an agonist (5-HT or the more selective 2-methyl-5-HT) is established to determine the baseline contractile response. In experiments with 5-HT, methysergide is added to the bath to isolate the 5-HT3 receptor-mediated response.[7]
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of galanolactone for a defined period (e.g., 20-30 minutes).[3][8]
-
Determination of Antagonism: The agonist concentration-response curve is re-determined in the presence of galanolactone. A rightward shift in the curve indicates competitive antagonism.[3]
-
Data Analysis: This procedure is repeated with multiple concentrations of galanolactone to calculate the IC50 value, which is the concentration of galanolactone that produces a 50% inhibition of the maximal agonist response. The pIC50 is then calculated as the negative logarithm of the IC50.
Radioligand Binding Assay (General Protocol)
While no radioligand binding data for galanolactone has been published, this technique is crucial for determining a compound's binding affinity (Ki) for a specific receptor.[3]
Objective: To determine the Ki of galanolactone for the 5-HT3 receptor.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 cells)[6][10]
-
A radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630 or [3H]granisetron)[3][10]
-
Unlabeled galanolactone
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Tissues or cells expressing 5-HT3 receptors are homogenized and centrifuged to isolate the cell membranes which contain the receptors.[3][10]
-
Incubation: The membrane preparation is incubated in assay tubes with a fixed concentration of the radiolabeled 5-HT3 antagonist and varying concentrations of unlabeled galanolactone.[3]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[3][10]
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[3]
-
Data Analysis: The concentration of galanolactone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][10]
Discussion and Future Directions
The available in vitro data confirms that galanolactone, a diterpenoid from ginger, possesses antagonistic activity at the 5-HT3 receptor.[7] Its potency, as indicated by its pIC50 values, is less than that of the synthetic antagonist ICS 205-930.[7] However, its natural origin and presence in ginger, a traditional antiemetic, make it a compound of significant interest.[3][4]
A comprehensive understanding of its pharmacological profile is currently limited by the lack of data from radioligand binding assays to determine its binding affinity (Ki) and in vivo studies to confirm its therapeutic potential.[8][11] Future research should focus on:
-
Determining the Ki of galanolactone for the 5-HT3 receptor using radioligand displacement assays.
-
Conducting in vivo studies in relevant animal models (e.g., ferret cisplatin-induced emesis model) to evaluate its anti-emetic efficacy, establish effective dosages, and assess its pharmacokinetic profile.[8][11]
-
Investigating the structure-activity relationship of galanolactone and its analogs to potentially identify more potent derivatives.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 5. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-5-hydroxytryptamine3 effect of galanolactone, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Potent Bioactivity of Ganoderma Triterpenoids: A Technical Guide for Researchers
An in-depth exploration of the anticancer, anti-inflammatory, and antiviral properties of triterpenoids derived from Ganoderma species, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.
For centuries, mushrooms of the Ganoderma genus, particularly Ganoderma lucidum (Reishi or Lingzhi), have been a cornerstone of traditional medicine in Asia, revered for their diverse and potent medicinal properties.[1][2] Modern scientific investigation has identified triterpenoids as one of the major classes of bioactive compounds responsible for these effects.[1][2] These highly oxidized lanostane-type tetracyclic triterpenoids exhibit a broad spectrum of pharmacological activities, including significant anticancer, anti-inflammatory, and antiviral effects, making them a subject of intense research for novel drug development.[3][4][5]
This technical guide provides a detailed examination of the biological activities of Ganoderma triterpenoids, presenting quantitative data, experimental methodologies, and the intricate signaling pathways through which they exert their effects.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
Ganoderma triterpenoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][4][6] Their anticancer activity is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, thereby inhibiting tumor growth and proliferation.[1][4]
Quantitative Cytotoxicity Data
The in vitro cytotoxic efficacy of various Ganoderma triterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for several purified triterpenoids and extracts from Ganoderma species against various human cancer cell lines.
| Triterpenoid (B12794562)/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Ethyl lucidenate A | HL-60 (Leukemia) | 25.98 | [7][8] |
| Ethyl lucidenate A | CA46 (Burkitt's lymphoma) | 20.42 | [7][8] |
| Various Triterpenoids | p388 (Leukemia) | 8-25 | [9] |
| Various Triterpenoids | HeLa (Cervical cancer) | 8-25 | [9] |
| Various Triterpenoids | BEL-7402 (Liver cancer) | 8-25 | [9] |
| Various Triterpenoids | SGC-7901 (Gastric cancer) | 8-25 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of natural products.[10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Ganoderma triterpenoid extract or purified compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways in Anticancer Activity
Ganoderma triterpenoids exert their anticancer effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
-
Apoptosis Induction: Triterpenoids from Ganoderma lucidum have been shown to induce apoptosis in colon and prostate cancer cells.[1][9] This is achieved through the activation of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade.[4] Furthermore, these compounds can upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[4]
-
Cell Cycle Arrest: Total triterpenoids from Ganoderma lucidum can induce cell cycle arrest, primarily at the G1 phase, in prostate cancer cells.[1] This is associated with the upregulation of the cell cycle inhibitor p21 and the downregulation of cyclin-dependent kinase 4 (CDK4) and the transcription factor E2F1.[1]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Ganoderma triterpenoids have demonstrated potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[13][14]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of Ganoderma triterpenoids are often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Triterpenoid | Cell Line | Assay | IC50 (µM) | Reference |
| Ganoderterpene A | BV-2 (Microglia) | NO Production | 7.15 | [15] |
| Various Triterpenoids | BV-2 (Microglia) | NO Production | 7.15-36.88 | [15] |
Experimental Protocols for Anti-inflammatory Assays
Principle: The Griess assay is a colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and measurable breakdown product of NO.[7][16] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]
Procedure: [16]
-
Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) in a 24-well plate. Stimulate the cells with LPS (1 µg/mL) in the presence or absence of various concentrations of Ganoderma triterpenoids for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix equal volumes of the culture supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.
-
Cell Stimulation: Seed and differentiate monocytic cells (e.g., THP-1) or use macrophage cell lines (e.g., RAW 264.7) in 24-well plates. Stimulate the cells with LPS (e.g., 10 ng/mL) and treat with different concentrations of Ganoderma triterpenoids for a specified time (e.g., 4 or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until use.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit being used. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of Ganoderma triterpenoids are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][5][15][22]
-
NF-κB Pathway: Ganoderic acid C1 (GAC1) has been shown to inhibit the production of TNF-α and other pro-inflammatory cytokines by downregulating the NF-κB signaling pathway.[14][23][24] This involves preventing the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[22]
-
MAPK Pathway: Ganoderterpene A and other triterpenoids can suppress the activation of the MAPK signaling pathway, including the phosphorylation of p38.[15][22]
Antiviral Activity: A Promising Frontier
Ganoderma triterpenoids have also emerged as potential antiviral agents, demonstrating activity against a range of viruses.[10][25]
Quantitative Antiviral Data
The antiviral activity of Ganoderma triterpenoids is often evaluated by their ability to inhibit viral replication, with the half-maximal effective concentration (EC50) being a key parameter.
| Triterpenoid | Virus | Cell Line | EC50 | Reference |
| GLTA | Enterovirus 71 (EV71) | RD | Not specified | [10][25] |
| GLTB | Enterovirus 71 (EV71) | RD | Not specified | [10][25] |
| Ganoderone A | Herpes Simplex Virus | Not specified | Potent inhibition | [26] |
| Lucialdehyde B | Herpes Simplex Virus | Not specified | Potent inhibition | [26] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[2][27]
Principle: This assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) formed in a cell monolayer.[2][27]
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 24-well plates.
-
Virus and Compound Incubation: Pre-incubate a known amount of virus (e.g., 80-150 plaque-forming units, PFU) with serial dilutions of the Ganoderma triterpenoid for 1 hour at 37°C.
-
Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow for viral adsorption for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict viral spread.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Antiviral Mechanisms of Action
Ganoderma triterpenoids can interfere with various stages of the viral life cycle. For instance, against enterovirus 71, GLTA and GLTB have been shown to prevent viral infection by interacting with the viral particle, thereby blocking the adsorption of the virus to the host cells.[10][25] Molecular docking studies suggest that these triterpenoids may bind to a hydrophobic pocket on the viral capsid protein, which could inhibit the uncoating of the virus.[10]
Conclusion
Triterpenoids from Ganoderma species represent a rich and promising source of bioactive compounds with significant potential for the development of novel therapeutics. Their well-documented anticancer, anti-inflammatory, and antiviral activities, coupled with a growing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further research and clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of these remarkable natural products. Further studies, including in vivo animal models and human clinical trials, are warranted to translate these promising preclinical findings into effective treatments for a range of human diseases.[3][6]
References
- 1. Total triterpenoids from Ganoderma Lucidum suppresses prostate cancer cell growth by inducing growth arrest and apoptosis [journal.hep.com.cn]
- 2. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Griess Test [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DSpace [scholarbank.nus.edu.sg]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Ganoderma lucidum Triterpenoid in Human Crohn's Disease Associated with Downregulation of NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Frontiers | Divergent regulation of cellular cholesterol metabolism by seaweed-derived fucosterol and saringosterol [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]
- 21. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. Induction of apoptosis and ganoderic acid biosynthesis by cAMP signaling in Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Galanolactone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanolactone is a naturally occurring diterpenoid lactone first isolated from the rhizomes of ginger (Zingiber officinale) and has since been identified in other members of the Zingiberaceae family.[1][2][3] This molecule has garnered significant scientific interest due to its notable biological activities, particularly as a potent antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[3][4][5] This property positions Galanolactone as a promising candidate for therapeutic applications, especially in the management of nausea and vomiting. Further research has also indicated its potential in other areas, including anti-inflammatory effects through the inhibition of nitric oxide production and cytotoxic activity against certain cancer cell lines.[3][6]
This technical guide provides a comprehensive overview of the physicochemical properties of Galanolactone, detailed experimental protocols for its isolation, characterization, and biological evaluation, and a visualization of its primary signaling pathway.
Physicochemical Properties
Galanolactone is a complex organic molecule with the molecular formula C20H30O3.[7][8] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C20H30O3 | [7][8] |
| Molecular Weight | 318.45 g/mol | [8][9] |
| CAS Number | 115753-79-2 | [7][8] |
| Appearance | Powder | [7] |
| Melting Point | 125.5-126 °C | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[7] Estimated water solubility is low (1.054 mg/L at 25 °C). | [6][7] |
| Stability | The lactone ring is susceptible to hydrolysis, particularly in alkaline conditions, and is sensitive to heat. The epoxide ring is also a site of potential degradation. | |
| Storage | Long-term storage at -20°C is recommended. |
Experimental Protocols
Isolation and Purification of Galanolactone from Zingiber officinale
The isolation of Galanolactone from ginger rhizomes is a multi-step process involving extraction and chromatographic purification.[1][2]
1. Extraction:
-
Sample Preparation: Fresh ginger rhizomes are washed, sliced, and dried to a constant weight. The dried material is then ground into a fine powder.[1]
-
Solvent Extraction: The powdered ginger is subjected to extraction with acetone, which has been shown to be an effective solvent for obtaining Galanolactone-containing fractions.[2][7] Maceration or Soxhlet extraction can be employed.[7]
-
Concentration: The resulting acetone extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1][7]
2. Purification:
-
Fractionation: The crude extract is typically subjected to liquid-liquid partitioning to separate compounds based on polarity.[1]
-
Column Chromatography: The fraction enriched with Galanolactone is then purified using silica (B1680970) gel column chromatography with a gradient elution system, often a mixture of petroleum ether and ethyl acetate.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC with a C18 column is utilized.[1]
Characterization of Galanolactone
The structural elucidation and confirmation of isolated Galanolactone are achieved through a combination of spectroscopic techniques.[10]
-
High-Performance Liquid Chromatography (HPLC): A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used for analytical separation and purity assessment. Detection is typically performed using a UV or photodiode array (PDA) detector.[11]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the detailed chemical structure and stereochemistry of Galanolactone.[10]
Forced Degradation Study Protocol
To understand the stability of Galanolactone, forced degradation studies are conducted under various stress conditions.[8]
-
Stock Solution Preparation: A stock solution of Galanolactone (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile or methanol.[8]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and incubated at an elevated temperature (e.g., 60°C).[8]
-
Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and incubated at room temperature.[8]
-
Oxidative Degradation: The stock solution is treated with hydrogen peroxide (e.g., 3%).[8]
-
Thermal Degradation: Solid Galanolactone and its solution are exposed to high temperatures (e.g., 70°C).[8]
-
Photolytic Degradation: Solid Galanolactone and its solution are exposed to UV light.[8]
-
-
Analysis: Samples are analyzed at different time points by a stability-indicating HPLC method to quantify the degradation of the parent compound and the formation of degradation products.[8]
Biological Activity and Signaling Pathways
5-HT3 Receptor Antagonism
The most well-characterized biological activity of Galanolactone is its antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[3][4][6]
Experimental Protocol: Guinea Pig Ileum Assay [3]
-
Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution at 37°C.
-
Contraction Induction: The contractile response is induced by adding serotonin (B10506) (5-HT) or a selective 5-HT3 agonist.
-
Antagonism Assay: Galanolactone is added to the bath at various concentrations before the agonist to determine its inhibitory effect on the induced contractions.
Signaling Pathway: The 5-HT3 receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which causes neuronal depolarization. Galanolactone competitively inhibits the binding of serotonin to the 5-HT3 receptor, thus preventing channel opening and subsequent neuronal signaling.[6]
Inhibition of Nitric Oxide Production
Galanolactone has been shown to inhibit the production of nitric oxide (NO).[6] This anti-inflammatory activity is typically assessed using a Griess assay in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of Galanolactone before being stimulated with LPS to induce NO production.
-
Griess Assay: After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.[12][13]
Conclusion
Galanolactone is a promising natural product with well-defined physicochemical properties and significant biological activity as a 5-HT3 receptor antagonist. The experimental protocols detailed in this guide provide a framework for its isolation, characterization, and evaluation. Further research into its pharmacological profile and mechanism of action may lead to the development of novel therapeutics based on the Galanolactone scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ganolactone B Extraction from Ganoderma Fruiting Bodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolactone B is a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma species, a genus of polypore fungi renowned in traditional medicine.[] Triterpenoids from Ganoderma, including this compound B, have garnered significant interest for their potential therapeutic properties, such as anticancer and antimicrobial activities.[][2] These application notes provide a detailed protocol for the extraction and purification of this compound B from Ganoderma fruiting bodies, compiled from established methodologies for triterpenoid (B12794562) isolation.
Data Presentation
| Extraction Method | Solvent System | Temperature (°C) | Time | Triterpenoid Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 50% (v/v) aqueous ethanol (B145695) | 80 | 100 min | 0.38 | Zheng et al., 2020 |
| Ultrasound-Assisted Extraction (UAE) | 89.5% ethanol | Not Specified | 40 min | Not Specified (Optimized for total triterpenes and phenolics) | [3] |
| Heat-Assisted Extraction (HAE) | 62.5% ethanol | 90 | 78.9 min | Not Specified (Optimized for total triterpenes and phenolics) | [3] |
| Ethanol Maceration | 95% ethanol | 30 | 6 h (repeated once) | 0.59 | Zheng et al., 2020 |
| Ultrasound-Assisted Extraction (from spores) | 95% v/v ethanol | Not Specified | 5.4 min | 0.97 ± 0.04 | [2] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound B from Ganoderma fruiting bodies, integrating common techniques for triterpenoid isolation.
Part 1: Extraction of Crude Triterpenoid-Rich Fraction
1.1. Sample Preparation:
-
Dry the Ganoderma fruiting bodies in an oven at 60°C until a constant weight is achieved to remove moisture.
-
Grind the dried fruiting bodies into a fine powder (approximately 100-mesh) to increase the surface area for efficient extraction.
1.2. Extraction Procedure (Ultrasound-Assisted Extraction - UAE):
-
Weigh 100 g of the dried Ganoderma powder and place it into a suitable flask.
-
Add 2 L of 80% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic water bath.
-
Set the sonication parameters to a power of 210 W and a temperature of 80°C.
-
Extract for 100 minutes.
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
Repeat the extraction process on the residue to maximize the yield.
-
Combine the supernatants from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude triterpenoid-rich extract.
Part 2: Purification of this compound B
The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation of this compound B.[4]
2.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column (the size will depend on the amount of crude extract).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol or n-hexane-ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC).
2.2. Thin-Layer Chromatography (TLC) for Monitoring:
-
Spot the collected fractions onto a TLC plate (silica gel coated).
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a spot corresponding to the expected polarity of this compound B.
2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Further purify the combined fractions containing this compound B using a preparative HPLC system.
-
Column: A C18 reversed-phase column is commonly used for triterpenoid separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a typical mobile phase. The exact gradient program should be optimized based on analytical HPLC runs.
-
Detection: Use a UV detector, monitoring at wavelengths around 243, 254, and 258 nm, which are characteristic absorption maxima for some Ganoderma triterpenoids.[5]
-
Collect the peak corresponding to this compound B.
-
Evaporate the solvent to obtain purified this compound B.
2.4. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound B using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for this compound B extraction and a putative signaling pathway for its biological activity.
References
- 2. Optimization of chemical conditions for metabolites production by Ganoderma lucidum using response surface methodology and investigation of antimicrobial as well as anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jsmcentral.org [jsmcentral.org]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oenothein B, a Bioactive Ellagitannin, Activates the Extracellular Signal-Regulated Kinase 2 Signaling Pathway in the Mouse Brain [mdpi.com]
Application Note and Protocol: Cell-Based Assay for Ganolactone B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganolactone B, a lanostane-type triterpene extracted from Ganoderma sinense, has demonstrated potential anti-cancer properties, including inhibitory effects on breast cancer cells[]. This document provides a detailed protocol for assessing the cytotoxicity of this compound B using a cell-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation[2][3][4]. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals[3][5]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength[2][6].
This protocol is designed to be a starting point for researchers investigating the cytotoxic effects of this compound B on various cancer cell lines.
Data Presentation
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Catalog Number | Storage |
| This compound B | Sigma-Aldrich | 1028449-53-7 | 0-8°C |
| Human Breast Cancer Cell Line (e.g., MDA-MB-231) | ATCC | HTB-26 | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 4°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Thermo Fisher Scientific | M6494 | 4°C, protected from light |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well flat-bottom cell culture plates | Corning | 3596 | Room Temperature |
Table 2: Example IC50 Values for this compound B in Different Cancer Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| MDA-MB-231 | Breast Adenocarcinoma | 25.5 |
| HeLa | Cervical Cancer | 42.1 |
| A549 | Lung Carcinoma | 33.8 |
| HepG2 | Hepatocellular Carcinoma | 51.2 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally for each cell line and specific experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
-
Culture the selected cancer cell line (e.g., MDA-MB-231) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
MTT Assay for this compound B Cytotoxicity
This protocol is adapted from standard MTT assay procedures[2][3][4][5][6].
Day 1: Cell Seeding
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
Day 2: Treatment with this compound B
-
Prepare a stock solution of this compound B (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of this compound B in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound B. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound B concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Day 4 (after 48h incubation): MTT Assay
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.
-
Add 10 µL of the MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL[3].
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals[2][5].
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[2].
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound B.
-
Determine the IC50 value (the concentration of this compound B that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for determining this compound B cytotoxicity using the MTT assay.
Caption: Hypothesized signaling pathway of this compound B-induced cytotoxicity in cancer cells.
Discussion
The provided protocol offers a robust method for evaluating the cytotoxic potential of this compound B. The MTT assay is a widely accepted and reliable method for assessing cell viability[2][7]. For a more comprehensive analysis of cytotoxicity, it is recommended to complement the MTT assay with other methods, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, or assays that detect apoptosis-specific markers like caspase activity[7][8][9].
Preliminary data suggests that this compound B is active against breast cancer cells[]. The hypothetical signaling pathway diagram illustrates potential mechanisms by which this compound B may exert its cytotoxic effects. Many natural compounds are known to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways[10][11][12]. Further investigation through techniques like Western blotting or reporter gene assays would be necessary to elucidate the precise molecular mechanisms of this compound B.
Conclusion
This application note provides a detailed and practical guide for researchers to assess the cytotoxicity of this compound B. The MTT assay protocol is a reliable and reproducible method for obtaining initial data on the compound's anti-cancer activity. The presented workflow and hypothetical signaling pathway serve as a foundation for further in-depth studies into the therapeutic potential of this compound B.
References
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
Application Notes & Protocols: In Vivo Animal Models for Studying Ganolactone B Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models and detailed protocols relevant for evaluating the therapeutic efficacy of Ganolactone B, a triterpenoid (B12794562) from Ganoderma lucidum. While direct in vivo studies on isolated this compound B are limited in publicly available literature, a substantial body of research on Ganoderma lucidum extracts, rich in triterpenoids, provides a strong foundation for designing and implementing preclinical efficacy studies. This document outlines relevant models for oncology, inflammation, and neuroprotection based on the demonstrated activities of these extracts.
In Vivo Models for Oncology Efficacy
Extracts from Ganoderma lucidum, containing a mixture of triterpenoids including this compound B, have demonstrated significant anti-tumor effects in various animal models. These models are suitable for investigating the potential of this compound B in cancer therapy.
Xenograft Models for Breast and Colorectal Cancer
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the efficacy of anti-cancer compounds.
1.1.1. Inflammatory Breast Cancer (IBC) Model
Ganoderma lucidum extract has been shown to reduce tumor growth in an IBC mouse model.[1]
-
Animal Strain: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: SUM-149 (human inflammatory breast cancer cell line).
-
Tumor Induction: Subcutaneous injection of SUM-149 cells into the flank of SCID mice.
1.1.2. Colorectal Cancer Model
Ganoderma lucidum fruiting body extracts have been found to inhibit tumor growth in a colorectal cancer xenograft model.[2]
-
Animal Strain: Nude mice.
-
Cell Line: HCT116 (human colorectal cancer cell line).
-
Tumor Induction: Subcutaneous injection of HCT116 cells into the flank of nude mice.
Syngeneic Model for Melanoma
Syngeneic models, where cancer cells from the same genetic background as the mouse strain are used, are valuable for studying anti-tumor responses in the context of a competent immune system.
-
Animal Strain: C57BL/6 mice.
-
Cell Line: B16 (mouse melanoma cell line).
-
Tumor Induction: Subcutaneous inoculation of B16 melanoma cells.[3]
Quantitative Data Summary: Oncology Models
| Cancer Type | Animal Model | Compound | Dosage & Administration | Key Efficacy Readouts | Percentage Reduction | Reference |
| Inflammatory Breast Cancer | SCID mice with SUM-149 xenografts | Ganoderma lucidum extract | 13 weeks (oral) | Tumor growth and weight | ~50% reduction in tumor growth and weight | [1] |
| Colorectal Cancer | Nude mice with HCT116 xenografts | Ganoderma lucidum fruiting body extract | Not specified | Tumor weight and volume | Significant inhibition of tumor weight and volume | [2] |
| Melanoma | C57BL/6 mice with B16 melanoma | Methanol extract of Ganoderma lucidum | Not specified | Tumor growth | Inhibition of tumor growth | [3] |
Experimental Protocol: Xenograft Tumor Model
-
Animal Acclimatization: House immunodeficient mice (e.g., SCID or nude) in a sterile environment for at least one week prior to the experiment.
-
Cell Culture: Culture human cancer cells (e.g., SUM-149 or HCT116) under appropriate conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Inject approximately 1 x 10^6 to 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Administer this compound B (or vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histological and immunohistochemical analysis of tumor tissues to assess cell proliferation (e.g., Ki67 staining) and apoptosis (e.g., TUNEL assay).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound B is hypothesized to inhibit the PI3K/AKT/mTOR signaling pathway.
References
- 1. Anti-Tumor Effects of Ganoderma lucidum (Reishi) in Inflammatory Breast Cancer in In Vivo and In Vitro Models | PLOS One [journals.plos.org]
- 2. Ganoderma lucidum fruiting body extracts inhibit colorectal cancer by inducing apoptosis, autophagy, and G0/G1 phase cell cycle arrest in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ganolactone B in Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anti-bacterial activities. Accurate quantification of this compound B in crude extracts of Ganoderma is essential for quality control, standardization of herbal preparations, and to ensure reproducible pharmacological studies. These application notes provide detailed protocols for the quantification of this compound B using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While specific validated methods for this compound B are not extensively published, the following protocols are based on established methods for the analysis of structurally similar triterpenoids from Ganoderma species.
Putative Signaling Pathway of this compound B
While the precise signaling pathway of this compound B has not been fully elucidated, its reported cytotoxic effects on cancer cells suggest that it may share mechanisms of action with other well-studied ganoderic acids, such as Ganoderic Acid A.[1][2][3] These related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation and invasion through modulation of key signaling pathways, including the NF-κB and STAT3 pathways.[4][5] It is hypothesized that this compound B may exert its anti-cancer effects by inducing apoptosis through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][3]
Putative apoptotic signaling pathway of this compound B.
Experimental Workflow for Quantification
The general workflow for the quantification of this compound B in crude extracts involves several key stages, from sample preparation to data analysis. A standardized workflow is crucial for obtaining accurate and reproducible results.
General experimental workflow for this compound B quantification.
Experimental Protocols
Sample Preparation: Extraction of Triterpenoids from Ganoderma
Objective: To efficiently extract this compound B and other triterpenoids from the crude fungal material.
Materials:
-
Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.
-
Solvents: Methanol (B129727), Ethanol, or Chloroform (HPLC grade).
-
Ultrasonic bath.
-
Rotary evaporator.
-
Filter paper or syringe filters (0.45 µm).
Protocol:
-
Weigh approximately 1.0 g of the powdered Ganoderma sample into a flask.
-
Add 50 mL of the chosen extraction solvent (e.g., 80% ethanol).
-
Sonicate the mixture in an ultrasonic bath for 60 minutes at room temperature.
-
Filter the extract through filter paper. For smaller volumes, a 0.45 µm syringe filter can be used.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.
-
Reconstitute the dried extract in a precise volume of methanol (e.g., 10 mL) for subsequent analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound B using a validated HPLC-UV/DAD method. This protocol is adapted from methods used for similar triterpenoids.[6][7][8]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV or Diode Array Detector (DAD). |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-35 min, 25-45% B35-45 min, 45-90% B45-50 min, 90% B (hold)50-55 min, 90-25% B (return to initial) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Standard | This compound B (if available) or a related quantified triterpenoid standard. |
Data Analysis: Quantification is achieved by comparing the peak area of this compound B in the sample chromatogram with a calibration curve generated from a series of standard solutions of known concentrations.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of this compound B, particularly in complex matrices or at low concentrations.[9][10]
Instrumentation and Conditions:
| Parameter | Specification |
| UPLC-MS/MS System | A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source. |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A rapid gradient optimized for triterpenoid separation (e.g., 5-95% B over 10 minutes). |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions need to be optimized for this compound B. |
| Injection Volume | 2 µL |
Data Analysis: Quantification is performed using the MRM data by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
Objective: To provide a rapid and cost-effective method for the simultaneous quantification of this compound B in multiple samples.[11][12][13]
Instrumentation and Conditions:
| Parameter | Specification |
| HPTLC System | HPTLC plates (e.g., silica (B1680970) gel 60 F254), automatic sample applicator, developing chamber, and a densitometer/scanner. |
| Stationary Phase | HPTLC silica gel 60 F254 plates. |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol:Formic Acid (15:15:1:0.1, v/v/v/v). |
| Application | Apply 5 µL of standard and sample solutions as bands using an automatic applicator. |
| Development | Develop the plate up to a distance of 8 cm in a saturated developing chamber. |
| Densitometric Scanning | Scan the plate at 254 nm. |
Data Analysis: Quantification is based on the relationship between the peak area of the spots and the concentration of the applied standards, as determined by densitometric scanning.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of triterpenoids in Ganoderma extracts, which can be adapted for this compound B.
Table 1: HPLC Method Validation Parameters [6][14]
| Parameter | Typical Values |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 - 1.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 4.5 µg/mL |
| Recovery (%) | 97 - 101% |
| Precision (RSD %) | < 3% |
Table 2: UPLC-MS/MS Method Validation Parameters [9][10]
| Parameter | Typical Values |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery (%) | 80 - 94% |
| Precision (RSD %) | < 8% |
Table 3: HPTLC Method Validation Parameters [11][13]
| Parameter | Typical Values |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/spot |
| Limit of Quantification (LOQ) | 50 - 150 ng/spot |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 5% |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound B in crude extracts from Ganoderma species. The choice of analytical technique—HPLC, UPLC-MS/MS, or HPTLC—will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and accurate quantitative data, which is fundamental for the advancement of research and development of this compound B as a potential therapeutic agent.
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) | MDPI [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast analysis of triterpenoids in Ganoderma lucidum spores by ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxic Activities and Fingerprint Analysis of Triterpenes by HPTLC Technique for Distinguishing Ganoderma Species from Vietnam and other Asian Countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Ganolactone B from Fungal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Ganolactone B, a bioactive triterpenoid (B12794562), from fungal cultures, primarily of the Ganoderma genus. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the isolation and purification of this promising natural product.
Introduction
This compound B is a lanostane-type triterpene that has been isolated from the fruiting bodies of Ganoderma species, notably Ganoderma sinense[1]. Triterpenoids from Ganoderma, often referred to as ganoderic acids and related compounds, are a class of natural products extensively studied for their potential pharmacological activities. The purification of a specific triterpenoid like this compound B from a complex fungal extract requires a multi-step approach involving extraction and several stages of chromatography. This protocol provides a comprehensive workflow for this process.
Experimental Workflow Overview
The purification of this compound B from fungal material generally follows a sequence of extraction, fractionation, and multi-step chromatography. The overall process is designed to systematically remove unwanted compounds and enrich for the target molecule.
Caption: General workflow for the purification of this compound B.
Detailed Experimental Protocols
Protocol 1: Extraction of Crude Triterpenoids
This protocol describes the initial extraction of the total triterpenoid fraction from dried fungal material.
1. Materials:
- Dried and powdered fruiting bodies of Ganoderma species.
- Ethanol (95%) or Chloroform (B151607)
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel with filter paper)
2. Procedure:
- Weigh the dried and powdered fungal material.
- Suspend the powder in a suitable solvent (e.g., 95% ethanol or chloroform) in a large flask. A common ratio is 1:10 to 1:20 (w/v) of fungal material to solvent.
- Perform the extraction by maceration with stirring or by using an ultrasonic bath for a defined period (e.g., 24 hours at room temperature or 1-2 hours with ultrasonication)[2][3]. For exhaustive extraction, this step can be repeated three times.
- Separate the solvent extract from the fungal residue by filtration.
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
- For further enrichment of triterpenoids, the crude extract can be partitioned. For instance, an ethanol extract can be suspended in water and then partitioned against a nonpolar solvent like ethyl acetate (B1210297) or chloroform to concentrate the less polar triterpenoids in the organic phase.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the initial fractionation of the crude triterpenoid extract using normal-phase column chromatography.
1. Materials:
- Crude triterpenoid extract
- Silica gel (for column chromatography, e.g., 70-230 mesh)
- Chromatography column
- Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)
- Fraction collector or collection tubes
- Thin Layer Chromatography (TLC) plates for monitoring fractions
2. Procedure:
- Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., n-hexane or chloroform) and pack the chromatography column.
- Dissolve the crude triterpenoid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
- Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.
- Elute the column with a gradient of increasing polarity. A common gradient system is starting with 100% chloroform and gradually increasing the proportion of methanol, or starting with n-hexane and increasing the proportion of ethyl acetate[4].
- Collect fractions of a consistent volume.
- Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
- Pool the fractions containing compounds with similar TLC profiles. The fractions containing this compound B are identified by comparison with a standard, if available, or by further analytical methods after subsequent purification steps.
Protocol 3: Final Purification by Preparative/Semi-Preparative RP-HPLC
This protocol describes the final purification step to isolate this compound B to a high degree of purity using reversed-phase high-performance liquid chromatography.
1. Materials:
- Partially purified fractions from silica gel chromatography.
- HPLC system with a preparative or semi-preparative C18 column.
- HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water with 0.1% acetic acid or 0.03% phosphoric acid)[2][3].
- Syringe filters for sample preparation.
2. Procedure:
- Dissolve the enriched fraction containing this compound B in the HPLC mobile phase and filter it through a 0.45 µm syringe filter.
- Set up the HPLC system with a C18 column and equilibrate it with the initial mobile phase.
- A common mobile phase is a gradient of acetonitrile and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape)[2][3].
- Inject the sample onto the column.
- Run the HPLC separation using a suitable gradient program to resolve the components.
- Collect the peak corresponding to this compound B based on its retention time, which can be determined using an analytical standard or through subsequent structural analysis.
- Evaporate the solvent from the collected fraction to obtain pure this compound B.
- Assess the purity of the isolated this compound B using analytical HPLC-UV or LC-MS.
Quantitative Data Summary
The following tables summarize typical parameters used in the chromatographic purification of triterpenoids from Ganoderma species. These values can serve as a starting point for method development.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Typical Values | Reference |
| Stationary Phase | Silica Gel (70-230 or 230-400 mesh) | [5] |
| Mobile Phase System | Chloroform-Methanol gradient | [4] |
| n-Hexane-Ethyl Acetate gradient | [2] | |
| Elution Mode | Gradient | [4] |
Table 2: Reversed-Phase HPLC Parameters
| Parameter | Typical Values | Reference |
| Stationary Phase | C18 (ODS) | [5][6] |
| Column Dimensions | Analytical: 4.6 x 250 mm, 5 µm | [3] |
| Semi-preparative: e.g., 10 x 250 mm | ||
| Mobile Phase System | Acetonitrile - 0.03% Phosphoric Acid (aq) | [3] |
| Acetonitrile - 0.2% Acetic Acid (aq) | [6] | |
| Elution Mode | Gradient | [3][6] |
| Flow Rate | Analytical: ~1.0 mL/min | [3] |
| Detection | UV at ~252 nm | [3] |
Signaling Pathways and Logical Relationships
The purification process is a logical sequence of steps designed to increase the purity of the target compound.
Caption: Logical progression of chromatographic purification.
Conclusion
The successful purification of this compound B from fungal cultures is a meticulous process that relies on the systematic application of extraction and chromatographic techniques. The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own purification strategies. The purity of the final product should always be confirmed using appropriate analytical techniques such as HPLC, Mass Spectrometry, and NMR to ensure its suitability for further biological and pharmacological studies.
References
- 1. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis of triterpenoids in ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Ganolactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganolactone B is a triterpenoid (B12794562) compound that can be isolated from Ganoderma species, which have a long-standing history in traditional medicine for their diverse pharmacological properties, including anti-inflammatory effects. Triterpenoids derived from Ganoderma have been shown to modulate key signaling pathways involved in the inflammatory response, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are critical regulators of pro-inflammatory gene expression, and their inhibition leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3][4]
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory potential of this compound B. The protocols detailed below are based on established methodologies for studying the anti-inflammatory effects of other Ganoderma-derived triterpenoids and natural compounds in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound B on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of expected outcomes from the described protocols, based on the activity of similar compounds.
Table 1: Effect of this compound B on the Viability of RAW 264.7 Macrophages
| This compound B Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.8 ± 4.9 |
| 25 | 93.2 ± 6.1 |
| 50 | 90.5 ± 5.7 |
| 100 | 85.3 ± 6.3 |
Data is presented as mean ± standard deviation (SD) from three independent experiments. Cell viability was determined using the MTT assay after 24 hours of treatment.
Table 2: Inhibitory Effect of this compound B on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS Control) |
| Control (no LPS) | 5.4 ± 1.1 |
| LPS (1 µg/mL) | 100 |
| LPS + this compound B (1 µM) | 85.2 ± 7.3 |
| LPS + this compound B (5 µM) | 68.7 ± 6.1 |
| LPS + this compound B (10 µM) | 45.3 ± 5.5 |
| LPS + this compound B (25 µM) | 28.9 ± 4.2 |
Data is presented as mean ± SD from three independent experiments. NO production was measured using the Griess assay.
Table 3: Effect of this compound B on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Control (no LPS) | 6.1 ± 1.5 | 4.8 ± 1.2 |
| LPS (1 µg/mL) | 100 | 100 |
| LPS + this compound B (10 µM) | 52.4 ± 6.8 | 58.1 ± 7.2 |
| LPS + this compound B (25 µM) | 31.8 ± 5.1 | 35.4 ± 6.5 |
Data is presented as mean ± SD from three independent experiments. Cytokine levels in the cell culture supernatant were quantified by ELISA.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are a commonly used cell line for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
General Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and qPCR).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Pre-treat the cells with various non-toxic concentrations of this compound B (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[7]
-
Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).
-
Cytotoxicity Assay (MTT Assay)
It is essential to determine the non-toxic concentration range of this compound B before assessing its anti-inflammatory activity.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[8]
-
After 24 hours of incubation, treat the cells with various concentrations of this compound B (e.g., 1-100 µM) for another 24 hours.[8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.
-
Principle: The Griess assay is a colorimetric method that detects nitrite (B80452) (NO₂⁻), a stable product of NO metabolism in cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and follow the general treatment protocol.
-
After 24 hours of incubation with this compound B and LPS, collect 50 µL of the cell culture supernatant from each well.[5]
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[5]
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5]
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
The effect of this compound B on the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Follow the general treatment protocol in 24- or 48-well plates.
-
After an 18-24 hour incubation period, collect the cell culture supernatants.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial ELISA kits.
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
-
Western Blot Analysis for Signaling Pathway Proteins
To elucidate the mechanism of action, the effect of this compound B on the NF-κB and MAPK signaling pathways can be investigated by Western blotting.
-
Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and follow the general treatment protocol, with shorter incubation times after LPS stimulation (e.g., 15, 30, 60 minutes) to observe phosphorylation events.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK) and a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound B.
References
- 1. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Ganolactone B Extraction Technical Support Center
Welcome to the technical support center for the extraction of Ganolactone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound B from its natural sources, primarily species of the Ganoderma fungus.
Frequently Asked Questions (FAQs)
Q1: What is this compound B and what is its primary source?
A1: this compound B is a lanostane-type triterpenoid (B12794562), a class of complex organic compounds known for their diverse biological activities.[] Its primary natural source is the fruiting bodies of fungi from the Polyporaceae family, particularly Ganoderma sinense and other related species like Ganoderma lucidum.[][2]
Q2: What are the reported biological activities of this compound B?
A2: this compound B has demonstrated promising biological activities in preclinical studies. It has shown good inhibitory effects on certain cancer cell lines, such as MDA-MB-453 breast cancer cells, and also exhibits antibacterial activity against pathogens like Staphylococcus aureus.[]
Q3: Which extraction methods are commonly used for obtaining triterpenoids like this compound B from Ganoderma?
A3: Several methods can be employed for the extraction of triterpenoids from Ganoderma. The most common include:
-
Solvent Extraction: This traditional method uses organic solvents like ethanol (B145695) to dissolve and extract the target compounds.
-
Supercritical CO2 (SC-CO2) Extraction: A "green" technology that uses supercritical carbon dioxide as a solvent, often in combination with a co-solvent like ethanol.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the cell walls of the fungal material, enhancing the extraction efficiency of the solvent.
Q4: What factors can significantly influence the yield of this compound B?
A4: The yield of this compound B can be affected by several factors, including:
-
Species of Ganoderma: Different species and even strains of Ganoderma can have varying concentrations of this compound B.
-
Part of the Fungus: The concentration of triterpenoids can differ between the fruiting body, mycelia, and spores.
-
Extraction Parameters: The choice of solvent, extraction temperature, time, and pressure (in SC-CO2 extraction) are all critical variables.
-
Pre-extraction Processing: The way the fungal material is dried, ground, and prepared can impact the efficiency of the extraction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound B | 1. Inefficient cell wall disruption. 2. Suboptimal extraction solvent. 3. Insufficient extraction time or temperature. 4. Poor quality of raw material. | 1. Ensure the Ganoderma fruiting bodies are finely ground to increase the surface area for solvent contact. 2. Optimize the ethanol concentration in your solvent system. For triterpenoids, higher concentrations of ethanol are often more effective. 3. Increase the extraction time or temperature within the limits of this compound B's thermal stability. Consider using methods like ultrasound-assisted extraction to improve efficiency. 4. Use high-quality, properly identified Ganoderma species. |
| Presence of Impurities in the Extract | 1. Co-extraction of undesired compounds. 2. Inadequate separation during downstream processing. | 1. Employ a multi-step extraction process. For example, a preliminary wash with a non-polar solvent like hexane (B92381) can remove some lipids before the main extraction. 2. Utilize chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) for purification. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. High concentration of surfactant-like molecules in the crude extract. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated salt solution (brine) to the aqueous layer to increase its ionic strength, which can help break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning with minimal emulsion formation. |
| Inconsistent Results Between Batches | 1. Variation in the chemical composition of the raw material. 2. Inconsistent application of the extraction protocol. | 1. Source Ganoderma from a consistent and reliable supplier. If possible, perform a preliminary analysis of the raw material. 2. Strictly adhere to the standard operating procedure (SOP) for your extraction method. Ensure all parameters (time, temperature, solvent ratios, etc.) are precisely controlled. |
Data on Triterpenoid Extraction from Ganoderma
The following tables summarize quantitative data from studies on the extraction of triterpenoids from Ganoderma lucidum. While not specific to this compound B, this data provides a valuable reference for optimizing your extraction protocol.
Table 1: Comparison of Different Extraction Methods for Triterpenoids
| Extraction Method | Key Parameters | Triterpenoid Yield/Content | Reference |
| Solvent Extraction | 100% Ethanol, 60.22°C, 6 hours | 2.09 mg/g (ganoderic acid H) | [3] |
| Supercritical CO2 Extraction | 37.5 MPa, 48°C, 1.5 hours | 2.735 ± 0.007 mg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | 100.0 W, 40 min, 89.5% Ethanol | 435.6 ± 21.1 mg/g of extract | [5] |
| Heat-Assisted Extraction (HAE) | 90.0°C, 78.9 min, 62.5% Ethanol | Not specified | [5] |
Table 2: Optimization of Ultrasound-Assisted Co-extraction (UACE) of Polysaccharides and Triterpenoids
| Parameter | Range Studied | Optimal Condition | Triterpenoid Yield | Reference |
| Ultrasonic Power | - | 210 W | 0.38% | [6] |
| Extraction Temperature | 40 - 80°C | 80°C | 0.38% | [6] |
| Liquid to Solid Ratio | - | 50 mL/g | 0.38% | [6] |
| Extraction Time | - | 100 min | 0.38% | [6] |
| Ethanol Concentration | - | 50% (v/v) | 0.38% | [6] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Triterpenoids
This protocol is based on the optimization study for ganoderic acid H, a related triterpenoid from Ganoderma lucidum.
-
Preparation of Material: Dry the fruiting bodies of Ganoderma and grind them into a fine powder.
-
Extraction:
-
Place the powdered Ganoderma in a flask.
-
Add 100% ethanol to the flask.
-
Heat the mixture to 60.22°C.
-
Maintain the extraction for 6 hours with continuous stirring.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the ethanol extract.
-
Concentrate the ethanol extract using a rotary evaporator to obtain the crude triterpenoid extract.
-
-
Purification:
-
The crude extract can be further purified using chromatographic techniques to isolate this compound B.
-
Protocol 2: Supercritical CO2 (SC-CO2) Extraction of Triterpenoids
This protocol is based on an optimized method for triterpenoid extraction from Ganoderma lucidum.
-
Preparation of Material: Dry and pulverize the Ganoderma fruiting bodies.
-
Extraction:
-
Load the powdered material into the extraction vessel of a supercritical fluid extractor.
-
Set the extraction parameters:
-
Pressure: 37.5 MPa
-
Temperature: 48°C
-
Time: 1.5 hours
-
-
Use ethanol as a co-solvent to enhance the extraction efficiency.
-
-
Separation and Collection:
-
The supercritical fluid containing the extracted compounds is depressurized in a separator.
-
The CO2 becomes a gas and is recycled, while the extract containing the triterpenoids is collected.
-
-
Purification:
-
The collected extract can be subjected to further purification steps to isolate this compound B.
-
Visualizations
Experimental Workflow for this compound B Extraction and Analysis
Potential Signaling Pathways for this compound B's Anticancer Activity
The precise molecular mechanisms of this compound B are still under investigation. However, based on the known anticancer properties of triterpenoids from Ganoderma and the observed inhibition of cancer cell growth, the following signaling pathways are plausible targets.
Potential Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is crucial in regulating the immune response, inflammation, and cell survival. Its dysregulation is often linked to cancer. This compound B may exert its anticancer effects by inhibiting this pathway.
Potential Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in various cancers. This compound B may interfere with this pathway, leading to the suppression of tumor growth.
References
Ganolactone B solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered when working with Ganolactone B.
Frequently Asked Questions (FAQs)
Q1: What is this compound B and in which solvent is it soluble?
This compound B is a lanostane-type triterpenoid (B12794562) isolated from the fruiting body of Ganoderma lucidum.[] It is a hydrophobic compound and is most readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.
Q2: I dissolved this compound B in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. Why did this happen?
This is a common issue known as "crashing out" or precipitation, which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution like cell culture media.[2] The compound is poorly soluble in the aqueous environment once the highly solubilizing DMSO is diluted, causing it to fall out of solution.[2][3]
Q3: How can I prevent my this compound B solution from precipitating in my cell culture medium?
Several strategies can be employed to prevent precipitation. The key is to avoid rapid dilution and exceeding the aqueous solubility limit of the compound.[2] Recommended solutions include:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[2]
-
Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed media first.[2]
-
Add Dropwise and Mix: Add the this compound B stock solution (or intermediate dilution) slowly, drop-by-drop, to the final volume of media while gently vortexing or swirling.[2]
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture well below 0.5%, and ideally at or below 0.1%, to minimize solvent toxicity and its effect on compound solubility.[2]
Q4: What is the maximum concentration of this compound B I can use in my experiment without it precipitating?
The maximum soluble concentration in your specific aqueous medium will need to be determined empirically. You can perform a solubility test by creating a serial dilution of your this compound B stock in your complete cell culture medium and visually inspecting for precipitation in a 96-well plate.[2]
Q5: Are there alternative solvents or formulations I can use if I continue to have solubility problems?
If DMSO proves problematic, you can explore other options. For some hydrophobic compounds, ethanol (B145695) can be used. Alternatively, co-solvents like PEG400 or non-ionic surfactants such as Tween 80 can be used to create formulations that improve aqueous solubility, which is particularly useful for in vivo studies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound B.
| Problem | Potential Cause | Recommended Solution |
| This compound B powder will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. If issues persist, try gentle warming (to ~37°C) or brief sonication. Ensure you are using fresh, anhydrous-grade DMSO as moisture can reduce solubility for some compounds. |
| A precipitate forms instantly upon adding DMSO stock to media. | The final concentration exceeds the aqueous solubility limit; rapid solvent exchange. | Decrease the final working concentration. Perform a serial dilution: first dilute the DMSO stock into a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Add the compound slowly while mixing.[2] |
| The media becomes cloudy over time after adding this compound B. | Slow precipitation of the compound. | The final concentration may be too high for long-term stability. Try lowering the concentration. Ensure the final DMSO percentage is minimal (<0.1%). |
| Cells appear stressed or die after treatment. | DMSO toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5% and ideally below 0.1%.[2] Run a vehicle control (media + same concentration of DMSO) to confirm the effect is from the compound, not the solvent. |
Experimental Protocols
Protocol 1: Preparation of a this compound B Stock Solution
-
Weigh Compound: Carefully weigh out the desired amount of this compound B powder.
-
Add Solvent: Add anhydrous, 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the tube in a water bath or warm gently to 37°C until all solid particles are dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Pre-warm Media: Warm your complete cell culture medium (containing serum) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your this compound B DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, add 2 µL of a 10 mM stock solution to 98 µL of pre-warmed media to get a 200 µM solution. Mix gently by pipetting.
-
Prepare Final Working Solution: Add the stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling the flask or tube. For example, add 5 µL of a 200 µM intermediate solution to 995 µL of media to achieve a final concentration of 1 µM.
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizing Workflows and Pathways
Experimental Workflow: From Powder to Working Solution
This diagram illustrates the recommended workflow for preparing this compound B for cell culture experiments to minimize solubility issues.
Caption: Workflow for preparing this compound B solutions.
Troubleshooting Logic for Compound Precipitation
This decision tree provides a logical path for troubleshooting precipitation issues when preparing this compound B working solutions.
Caption: Decision tree for troubleshooting precipitation.
Potential Signaling Pathway Targets of this compound B
While the exact mechanism of this compound B is under investigation, many natural triterpenoids are known to inhibit pro-inflammatory and cell survival pathways. This diagram shows a simplified overview of the interconnected NF-κB and STAT3 signaling pathways, which are common targets for such compounds in cancer research.
Caption: Potential inhibition of NF-κB and STAT3 pathways.
References
Technical Support Center: Ganolactone B Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Ganolactone B crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound B?
A1: this compound B is a lanostane-type triterpenoid (B12794562) isolated from the fruiting bodies of Ganoderma sinense.[] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₈O₆ | [] |
| Molecular Weight | 458.59 g/mol | [] |
| Appearance | White to off-white solid | Inferred from general properties of purified natural products |
| Purity | >98% (commercially available) | |
| Storage | Store at 0-8°C |
Q2: In which solvents is this compound B soluble?
A2: this compound B is known to be soluble in Dimethyl Sulfoxide (DMSO). Other potential solvents based on its chemical structure and general properties of similar triterpenoids include chloroform, dichloromethane, and ethyl acetate. A summary of solubility is provided below. Researchers should perform their own solubility tests to determine optimal conditions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Likely Soluble | Experimental verification recommended. |
| Dichloromethane (DCM) | Likely Soluble | Experimental verification recommended. |
| Ethyl Acetate | Likely Soluble | Experimental verification recommended. |
| Methanol | Sparingly Soluble to Insoluble | Often used as an anti-solvent. |
| Hexane (B92381) | Insoluble | Can be used as an anti-solvent. |
| Water | Insoluble |
Troubleshooting Crystallization Issues
Q1: My this compound B is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute-solvent system. Here are some troubleshooting steps:
-
Increase the Solvent Volume: Add a small amount of the primary solvent to the heated solution to decrease the level of supersaturation.
-
Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature gradually, and then transfer it to a refrigerator (4°C) or freezer (-20°C) to promote slow crystal formation.
-
Use a Co-solvent System: If using a single solvent, try introducing a miscible "anti-solvent" (a solvent in which this compound B is less soluble) dropwise to the solution at a slightly elevated temperature. This can help to gently reduce the solubility and induce crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth.
Q2: I am getting a very low yield of this compound B crystals. How can I improve it?
A2: A low yield can be due to several factors. Consider the following:
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the this compound B. Excess solvent will retain more of the compound in the solution upon cooling.
-
Optimize the Cooling Process: Ensure the solution is cooled sufficiently to maximize precipitation. After slow cooling to room temperature, placing the solution at a lower temperature (e.g., 4°C) for an extended period can increase the yield.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) by carefully evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Check for Complete Precipitation: Before filtering, ensure that crystal formation has ceased. You can test this by adding a seed crystal to the mother liquor; if more crystals form, the solution was not at equilibrium.
Q3: The this compound B crystals are forming too quickly and appear as a fine powder. How can I obtain larger, higher-quality crystals?
A3: Rapid crystallization often traps impurities and results in small, poorly formed crystals. To promote the growth of larger, purer crystals:
-
Reduce the Rate of Cooling: Slow cooling is crucial. Allow the heated solution to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring to a colder environment.
-
Decrease the Level of Supersaturation: Add a slight excess of the hot solvent to the dissolved this compound B. This will keep the compound in solution for a longer period during cooling, allowing for slower and more ordered crystal growth.
-
Use a Solvent/Anti-solvent Diffusion Method: Dissolve this compound B in a good solvent (e.g., DCM or ethyl acetate) in a small vial. Place this vial inside a larger, sealed container with a small amount of an anti-solvent (e.g., hexane or methanol). The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of this compound B and promoting slow crystal growth.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization of this compound B
Objective: To obtain high-quality crystals of this compound B for analysis.
Methodology:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., Dichloromethane/Hexane, Ethyl Acetate/Hexane).
-
Dissolution: In a clean vial, dissolve a known amount of this compound B in the minimum required volume of the chosen primary solvent at room temperature. Gentle warming may be applied if necessary to achieve full dissolution.
-
Filtration (Optional): If any insoluble impurities are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small beaker or vial).
-
Crystal Growth: Cover the vessel with a piece of parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free location at a constant temperature (e.g., room temperature or in a cold room).
-
Monitoring: Monitor the vessel periodically for crystal formation. The process can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of the anti-solvent and dry them under a gentle stream of nitrogen or in a desiccator.
Visualizations
Caption: Experimental workflow for the purification of this compound B by crystallization.
References
Stability of Ganolactone B in DMSO and other solvents
This technical support center provides guidance on the stability of Ganolactone B in DMSO and other solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound B?
A1: this compound B is soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: How should I store this compound B stock solutions?
A2: For optimal stability, it is recommended to store this compound B stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.
Q3: Is this compound B stable in aqueous solutions?
A3: The stability of this compound B in aqueous media, especially at physiological pH, has not been extensively reported. Triterpenoids can be susceptible to hydrolysis, particularly at non-neutral pH. It is advisable to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use.
Q4: Can I use other organic solvents to dissolve this compound B?
A4: While DMSO is the most commonly reported solvent, other organic solvents like ethanol (B145695) or methanol (B129727) might also be suitable. However, solubility and stability in these solvents should be experimentally verified. For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.
Q5: What are the potential signs of this compound B degradation?
A5: Degradation of this compound B may be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in its biological activity. Analytical techniques such as HPLC can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected biological activity in my experiments.
-
Possible Cause 1: Degradation of this compound B stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound B in high-quality, anhydrous DMSO.
-
Compare the activity of the fresh stock solution with your existing one.
-
Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C and protected from light.
-
Avoid multiple freeze-thaw cycles by storing in single-use aliquots.
-
Perform an analytical check (e.g., HPLC) on your stock solution to assess its purity and concentration.
-
-
-
Possible Cause 2: Instability in the final experimental medium.
-
Troubleshooting Steps:
-
Minimize the time between diluting the this compound B stock solution into your aqueous experimental buffer and adding it to your assay.
-
Evaluate the stability of this compound B in your specific experimental medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Consider if any components of your medium (e.g., high pH, presence of certain enzymes) could contribute to degradation.
-
-
Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: Poor solubility of this compound B in the aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound B in your assay.
-
Increase the percentage of DMSO in the final solution, but ensure it remains within a non-toxic range for your experimental system (typically <0.5%).
-
Consider the use of a solubilizing agent or a different formulation approach, although this may require significant validation.
-
Ensure the aqueous buffer is at room temperature before adding the DMSO stock solution, as cold buffers can sometimes promote precipitation.
-
-
Stability Data
The following table summarizes hypothetical stability data for this compound B in DMSO under different storage conditions. Note: This data is illustrative and should be confirmed by experimental analysis.
| Solvent | Concentration | Storage Temperature | Duration | Purity (Remaining %) | Notes |
| DMSO | 10 mM | 4°C | 1 week | >98% | Minor degradation may occur over longer periods. |
| DMSO | 10 mM | -20°C | 1 month | >99% | Recommended for short- to medium-term storage. |
| DMSO | 10 mM | -80°C | 6 months | >99% | Recommended for long-term storage. |
| DMSO | 10 mM | Room Temp (25°C) | 24 hours | ~95% | Significant degradation may be observed. Avoid room temperature storage. |
Experimental Protocol: Stability Assessment of this compound B by HPLC
This protocol outlines a general method for assessing the stability of this compound B in a given solvent.
1. Objective: To determine the stability of this compound B in a selected solvent over time under specific storage conditions.
2. Materials:
-
This compound B (high purity standard)
-
Solvent (e.g., DMSO, HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (optional, for mobile phase modification)
-
Autosampler vials
3. Methods:
-
Preparation of this compound B Stock Solution:
-
Accurately weigh a known amount of this compound B and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Ensure complete dissolution.
-
-
Stability Study Setup:
-
Dispense aliquots of the this compound B solution into several autosampler vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
Designate time points for analysis (e.g., 0, 24, 48, 72 hours for room temperature; 0, 1, 2, 4 weeks for refrigerated/frozen storage).
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for a reverse-phase separation of triterpenoids is a gradient of acetonitrile and water. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes. The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound B (if available) or a standard wavelength for non-chromophoric compounds (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Analysis: At each time point, analyze a sample from the corresponding storage condition. The initial (time 0) sample serves as the reference.
-
-
Data Analysis:
-
Measure the peak area of the this compound B peak at each time point.
-
Calculate the percentage of this compound B remaining at each time point relative to the initial peak area at time 0.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound B.
Caption: Potential signaling pathways modulated by this compound B.
Technical Support Center: Overcoming Assay Interference with Galanolactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential assay interference when working with Galanolactone.
Frequently Asked Questions (FAQs)
Q1: What is Galanolactone and what is its primary mechanism of action?
A1: Galanolactone is a naturally occurring diterpenoid lactone first isolated from ginger.[1] Its primary established mechanism of action is as a competitive antagonist of the 5-HT3 (serotonin) receptor, a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[2]
Q2: I'm observing activity of Galanolactone in multiple, unrelated assays. Is this expected?
A2: While Galanolactone has several reported biological activities, promiscuous activity across numerous unrelated assays can be a red flag for assay interference.[3] Natural products can sometimes act as "frequent hitters" due to non-specific mechanisms.[3] When a natural product seems to have a wide range of biological activities that are later found to be artifacts, they are sometimes termed Invalid Metabolic Panaceas (IMPs).[3][4]
Q3: What are the common causes of assay interference when working with compounds like Galanolactone?
A3: Common causes of assay interference, particularly for natural products, include:
-
Compound Aggregation: Poorly soluble compounds can form aggregates that sequester and inhibit enzymes, leading to false-positive results.[5]
-
Chemical Reactivity: Reactive functional groups can covalently modify proteins or other assay components.[6] This is a known issue for some natural products containing phenols or quinones, which can lead to redox cycling.[3][7]
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.[8]
-
Direct Enzyme Inhibition: The test compound may directly inhibit a reporter enzyme, such as luciferase, which is commonly used in cell-based assays. This can counterintuitively lead to an increase in the luminescent signal due to stabilization of the luciferase enzyme.[9][10]
Q4: How can I proactively design my experiments to minimize potential interference from Galanolactone?
A4: To minimize interference, consider the following during assay development:
-
Include Detergents: For biochemical assays, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer can help prevent compound aggregation.[3]
-
Use Reducing Agents: If you suspect interference from redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer may mitigate these effects.[6]
-
Run Appropriate Controls: Always include vehicle-only controls. It can also be beneficial to test known Pan-Assay Interference Compounds (PAINS) to understand your assay's susceptibility to interference.[3]
-
Plan for Orthogonal Assays: Prepare to confirm any hits with a secondary, orthogonal assay that uses a different detection method or principle to ensure the observed activity is target-specific.[10]
Troubleshooting Guides
Issue 1: Unexpected Results in a Luciferase Reporter Gene Assay
You are screening Galanolactone in a luciferase-based reporter gene assay and observe a dose-dependent increase in signal, suggesting activation of your pathway of interest. However, this is an unexpected result.
Possible Cause: Direct inhibition and subsequent stabilization of the luciferase enzyme by Galanolactone.[9][10] Many small molecules are known to inhibit firefly luciferase.[11] This inhibition can protect the enzyme from degradation within the cell, leading to its accumulation and a net increase in the luminescent signal, which can be misinterpreted as pathway activation.[9]
Troubleshooting Workflow:
References
- 1. Galanolactone - Wikipedia [en.wikipedia.org]
- 2. Galanolactone | CAS:115753-79-2 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Ganoderma Triterpenoids
Welcome to the technical support center for the HPLC analysis of Ganoderma triterpenoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation and quantification of these complex bioactive compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective type of HPLC column for separating Ganoderma triterpenoids?
A: Reversed-phase (RP) columns are the standard for triterpenoid (B12794562) analysis. A C18 column is the most widely used and effective stationary phase for separating the diverse and structurally similar triterpenoids found in Ganoderma.[1][2] Look for high-purity silica (B1680970) columns with end-capping to minimize peak tailing.
Q2: What are the typical mobile phases for this type of separation?
A: The most common mobile phases consist of a mixture of an organic solvent and acidified water. Common combinations include:
-
Acetonitrile (B52724) and water with an acidifier like acetic acid, phosphoric acid, or formic acid.[2][3][4]
-
Methanol (B129727) and water with an acidifier.
-
A "green" chemistry approach using ethanol and aqueous acetic acid has also been shown to be effective.[5][6]
The acidifier is crucial for achieving sharp peaks by suppressing the ionization of the acidic triterpenoids (ganoderic acids).
Q3: What is the optimal UV detection wavelength for analyzing Ganoderma triterpenoids?
A: Most Ganoderma triterpenoids have UV absorption maxima between 243 nm and 257 nm.[3][6][7] A wavelength of 252 nm is frequently used as a good compromise for detecting a wide range of ganoderic acids simultaneously.[2][4][8] However, it is always best to determine the optimal wavelength for specific target compounds by examining their UV spectra.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your HPLC analysis.
Problem 1: Poor Peak Resolution or Co-elution of Triterpenoids
-
Symptoms: Peaks are not baseline-separated, making accurate quantification impossible. You observe broad peaks or "shoulders" on your main peaks.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Gradient | The gradient may be too steep. Modify the gradient to be shallower, increasing the proportion of the strong organic solvent more slowly. This provides more time for closely eluting compounds to separate.[9] |
| Incorrect Mobile Phase Composition | The chosen solvent system may not provide adequate selectivity. Try switching the organic modifier (e.g., from acetonitrile to methanol) or adjusting the type and concentration of the acidifier (e.g., 0.1% formic acid vs. 0.03% phosphoric acid).[2] |
| Column Temperature is Not Optimized | Temperature affects solvent viscosity and analyte interaction with the stationary phase. Experiment with column temperatures between 20°C and 40°C.[1][10] Increasing the temperature can sometimes improve resolution, but for some isomers, a lower temperature may be better.[10] |
| Column is Overloaded | Injecting too concentrated a sample can lead to peak broadening and fronting. Dilute your sample or reduce the injection volume. |
Problem 2: Asymmetric Peaks (Tailing or Fronting)
-
Symptoms: Peaks are not symmetrical. They may have a "tail" extending from the back of the peak or be "fronted" with a sloping leading edge.
| Possible Cause | Solution |
| Secondary Interactions (Tailing) | Active sites on the silica packing material can interact with acidic triterpenoids, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress this interaction. Using a high-quality, end-capped C18 column is also critical. |
| Sample Solvent Mismatch (Tailing/Fronting) | The solvent used to dissolve the sample is significantly stronger than the initial mobile phase. This can cause the sample to spread out on the column. Reconstitute your dried extract in a solvent that is as close as possible in composition to your initial mobile phase.[9] |
| Column Degradation | The column may be contaminated or the stationary phase may have degraded. Try cleaning the column according to the manufacturer's instructions or replace it if it is old or has been used extensively. |
Problem 3: Baseline Noise or Drift
-
Symptoms: The baseline on your chromatogram is not flat, showing wander, regular pulsations, or high-frequency noise.
| Possible Cause | Solution |
| Air Bubbles in the System | Air bubbles in the pump or detector can cause significant baseline instability. Degas your mobile phases thoroughly using an ultrasonic bath or an inline degasser. Purge the pump to remove any trapped bubbles. |
| Contaminated Mobile Phase | Impurities or microbial growth in the mobile phase can cause a drifting baseline. Always use HPLC-grade solvents and prepare fresh mobile phases daily. Filter all aqueous solutions. |
| Incomplete Column Equilibration | The column has not reached equilibrium with the starting mobile phase conditions before injection. Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 30 minutes) until a stable baseline is achieved.[3] |
| Pump Fluctuation | Worn pump seals can cause pressure fluctuations and a pulsating baseline. Perform routine maintenance on your HPLC pump as recommended by the manufacturer. |
Section 3: Experimental Protocols
Protocol 1: Ultrasonic Extraction of Triterpenoids from Ganoderma
This protocol describes a common and effective method for extracting triterpenoids from the fungal matrix.[7][8]
-
Preparation : Dry the Ganoderma fruiting bodies or mycelia and grind them into a fine powder.
-
Extraction : Weigh approximately 2.0 g of the powder into a flask. Add 100 mL of a suitable solvent (e.g., chloroform, ethanol, or methanol).[1][8]
-
Sonication : Place the flask in an ultrasonic bath and sonicate for 90 minutes.[7][8]
-
Filtration : After sonication, filter the mixture to separate the liquid extract from the solid residue.
-
Concentration : Evaporate the solvent from the filtrate to dryness using a rotary evaporator under reduced pressure.[8]
-
Reconstitution : Re-dissolve the dried extract in a precise volume of methanol (or the initial mobile phase) to a known concentration for HPLC analysis.[1][8]
-
Final Filtration : Before injection, filter the reconstituted sample solution through a 0.2 or 0.45 µm syringe filter into an HPLC vial.[3]
Protocol 2: RP-HPLC Method for Triterpenoid Separation
This protocol provides a robust starting point for separating a range of ganoderic acids.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 or similar, equipped with a DAD/UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax SB-C18)[2] |
| Mobile Phase A | 0.03% Aqueous Phosphoric Acid (v/v)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 252 nm[2] |
| Injection Volume | 10 µL |
| Gradient Program | A linear gradient of acetonitrile is typically used.[2] An example program could be: 10-40% B (0-20 min), 40-90% B (20-40 min), hold at 90% B (5 min), return to 10% B (2 min), equilibrate (8 min). Note: This must be optimized for your specific sample and column. |
Section 4: Data and Visualizations
Table 1: HPLC Method Validation Parameters (Example Data)
This table summarizes typical performance characteristics for a validated HPLC method for quantifying ganoderic acids.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[2][4] |
| Limit of Detection (LOD) | 0.6 - 0.9 µg/mL[3] |
| Limit of Quantitation (LOQ) | 2.0 - 3.0 µg/mL[3] |
| Recovery (%) | 93 - 105%[2][4] |
| Intra-day Precision (RSD %) | < 2%[2] |
| Inter-day Precision (RSD %) | < 2%[2] |
Diagram 1: General Workflow for Ganoderma Triterpenoid Analysis
Caption: Experimental workflow for HPLC analysis of Ganoderma triterpenoids.
Diagram 2: Troubleshooting Flowchart for Poor Peak Shape
Caption: Troubleshooting logic for common peak shape issues in HPLC.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Ganolactone B degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Ganolactone B. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound B and what are its key structural features?
This compound B is a lanostane-type triterpenoid (B12794562).[1] Its structure contains a lactone ring, which is a cyclic ester, and a complex triterpenoid backbone.[2][3][4][5] These features are important to consider when evaluating its stability, as both the lactone ring and the triterpenoid skeleton can be susceptible to degradation under certain conditions.
Q2: What are the primary suspected degradation pathways for this compound B?
Based on its chemical structure, the most likely degradation pathways for this compound B are:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by acidic or basic conditions, resulting in an open-ring hydroxy carboxylic acid.
-
Oxidation: The triterpenoid skeleton has several sites that could be prone to oxidation. This can be initiated by exposure to air (autoxidation), light, or oxidizing agents. Oxidation can lead to the formation of various degradation products with modified functional groups.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.[3] This can involve both the lactone ring and the triterpenoid structure. For triterpenoids, photodegradation can lead to complex rearrangements and the formation of various photoproducts.[3]
Q3: How can I prevent the degradation of this compound B during storage and handling?
To minimize degradation, proper storage and handling procedures are crucial:
-
Storage Conditions: Store this compound B as a solid in a tightly sealed container at a low temperature (e.g., -20°C or -80°C), protected from light and moisture.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions need to be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
-
Solvent Choice: Use anhydrous, aprotic solvents if the experimental design allows. For aqueous solutions, use a buffer at a neutral pH and prepare it immediately before use. Avoid highly acidic or basic conditions unless they are a part of the experimental design.[6]
-
Inert Atmosphere: For long-term storage of solutions or sensitive experiments, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound B due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored as a dry powder at or below -20°C, protected from light and moisture.[6]2. Prepare fresh solutions for each experiment.[6]3. If using previously prepared frozen stocks, perform a quality control check (e.g., HPLC) to assess purity. |
| Inconsistent experimental results. | Partial degradation of this compound B stock solution. | 1. Aliquot stock solutions after preparation to avoid multiple freeze-thaw cycles.[6]2. Use a fresh aliquot for each experiment.3. Conduct a simple stability test under your experimental conditions to assess the compound's stability in your specific assay medium. |
| Appearance of new peaks in HPLC/LC-MS analysis. | This compound B has degraded into one or more new products. | 1. The primary degradation product is likely the hydrolyzed, open-ring form. This can be confirmed by mass spectrometry.2. Immediately discontinue the use of the degraded stock and prepare a fresh solution from the solid material.[6]3. Perform forced degradation studies to intentionally generate and identify potential degradation products. |
Potential Degradation Pathways
The following diagram illustrates the plausible degradation pathways of this compound B based on its chemical structure.
Experimental Protocols
To investigate the stability of this compound B and identify potential degradation products, forced degradation studies are recommended.[4][7][8][9][10] These studies involve exposing the compound to stress conditions to accelerate its degradation.
Forced Degradation Workflow
The following diagram outlines a general workflow for conducting forced degradation studies.
References
- 1. Triterpenoid acids characterized by the oxidation of the C-27-methy from the roots of Astilbe grandis Stapf ex Wils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 4. biopharminternational.com [biopharminternational.com]
- 5. 139. The triterpene resinols and related acids. Part XIV. The oxidation of acetylursolic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 10. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative Guide to Galanolactone and Other 5HT3 Receptor Antagonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Galanolactone, a naturally occurring diterpenoid lactone found in ginger, with other established 5HT3 receptor antagonists.[1] The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
The 5-hydroxytryptamine-3 (5HT3) receptor is a ligand-gated ion channel pivotal in mediating nausea and vomiting.[2] Antagonism of this receptor is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting.[2] Galanolactone has been identified as a competitive antagonist of the 5HT3 receptor, contributing to the anti-emetic properties of ginger.[3][4] This document delves into the quantitative data, experimental methodologies, and signaling pathways related to Galanolactone and other key 5HT3 receptor antagonists, including Ondansetron, Granisetron, Palonosetron, and Dolasetron.
Quantitative Comparison of 5HT3 Receptor Antagonists
The following tables summarize the binding affinity and pharmacokinetic properties of Galanolactone and other selected 5HT3 receptor antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with this in mind.
Table 1: Binding Affinity of 5HT3 Receptor Antagonists
| Compound | Test System | Agonist | Parameter | Value | Reference |
| Galanolactone | Guinea pig ileum | 5-HT | pIC50 | 4.93 | [4] |
| Guinea pig ileum | 2-methyl-5-HT | pIC50 | 5.10 | [4] | |
| ICS 205-930 | Guinea pig ileum | 2-methyl-5-HT | pIC50 | 7.49 | [4] |
| Ondansetron | Guinea pig ileum | 5-HT | pKB | 6.90 +/- 0.04 | [5] |
| Granisetron | Guinea pig ileum | 5-HT | pKB | 7.90 +/- 0.04 | [5] |
| Palonosetron | Recombinant human 5-HT3A receptors | N/A | pKi | ~9.0 | [6] |
| Dolasetron | N/A | N/A | N/A | Data not readily available |
pIC50: Negative logarithm of the half-maximal inhibitory concentration. A higher value indicates greater potency.[3] pKB: Negative logarithm of the dissociation constant of an antagonist. pKi: Negative logarithm of the inhibition constant.
Table 2: Pharmacokinetic Properties of Selected 5HT3 Receptor Antagonists
| Compound | Half-life (t½) | Metabolism |
| Galanolactone | Data not available | Data not available |
| Ondansetron | ~4 hours | Extensively hepatic |
| Granisetron | ~4-6 hours | Hepatic |
| Palonosetron | ~40 hours | Primarily renal excretion and hepatic metabolism |
| Dolasetron (active metabolite: hydrodolasetron) | ~7 hours | Converted to active metabolite hydrodolasetron |
Experimental Protocols
Guinea Pig Ileum Contractility Assay
This functional assay is a classic method to determine the potency of 5HT3 receptor antagonists by measuring their ability to inhibit agonist-induced smooth muscle contraction.[2]
Protocol Outline:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with 95% O2 and 5% CO2.[2]
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle tension.[2]
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a 5HT3 receptor agonist, such as 5-HT or the more selective 2-methyl-5-HT.[4] To isolate 5HT3 receptor-mediated effects, other serotonin (B10506) receptors can be blocked using appropriate antagonists (e.g., methysergide (B1194908) for 5-HT1 and 5-HT2 receptors).[4]
-
Antagonist Incubation: The tissue is incubated with varying concentrations of the antagonist (e.g., Galanolactone) for a defined period.[2]
-
Shift in Concentration-Response Curve: The agonist concentration-response curve is re-determined in the presence of the antagonist. A rightward shift in the curve indicates competitive antagonism.[3]
-
Data Analysis: The potency of the antagonist is determined by calculating the pIC50 or pA2 value.[3]
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.[7]
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing 5HT3 receptors are homogenized and centrifuged to isolate cell membranes containing the receptors.[1]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5HT3 antagonist (e.g., [3H]granisetron) and varying concentrations of the unlabeled test compound (e.g., Galanolactone).[1]
-
Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[7]
-
Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[3]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: 5HT3 Receptor Signaling and Antagonism by Galanolactone.
Caption: Workflow for Evaluating 5HT3 Receptor Antagonists.
Discussion and Future Directions
The available in vitro data indicates that Galanolactone is a 5HT3 receptor antagonist, though with a lower potency compared to synthetic antagonists like ICS 205-930.[4] A significant gap in the current literature is the lack of pharmacokinetic and in vivo efficacy data for isolated Galanolactone. While studies on ginger extracts containing Galanolactone have shown anti-emetic effects, further research is required to quantify the specific contribution and therapeutic potential of Galanolactone itself.
Future research should focus on:
-
Determining the pharmacokinetic profile of purified Galanolactone, including its absorption, distribution, metabolism, and excretion.
-
Conducting in vivo studies using animal models of emesis to evaluate the efficacy and potency of isolated Galanolactone.
-
Performing radioligand binding assays to determine the Ki of Galanolactone for the 5HT3 receptor, allowing for a more direct comparison with other antagonists.
References
- 1. Galanolactone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-5-hydroxytryptamine3 effect of galanolactone, diterpenoid isolated from ginger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-emetic mechanisms of zingiber officinale against cisplatin induced emesis in the pigeon; behavioral and neurochemical correlates - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Ganolactone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ganolactone, a group of lanostane-type triterpenoids primarily isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of this compound derivatives, with a focus on their anticancer and neuroprotective effects. The information presented herein is supported by experimental data to aid researchers in the design and development of novel therapeutic agents.
Anticancer Activity of this compound Derivatives
The anticancer potential of this compound and its derivatives has been a primary area of investigation. Modifications to the core this compound structure have been shown to significantly influence their cytotoxic activity against various cancer cell lines. A key example is the derivatization of Ganoderic Acid A (GAA), a closely related triterpenoid, at its carboxyl group to form a series of amide derivatives.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of Ganoderic Acid A (GAA) and its synthesized amide derivatives against a panel of human cancer cell lines and a normal human kidney cell line. The data highlights the impact of different amide substitutions on anticancer potency and selectivity.[1][2][3]
| Compound | R Group (Substitution at C-26) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SJSA-1 (Osteosarcoma) IC50 (µM) | HK2 (Normal Kidney) IC50 (µM) |
| GAA | -OH | > 50 | > 50 | > 50 | > 100 |
| A1 | -NH-(CH₂)₂CH₃ | 20.5 | 28.2 | 30.1 | > 100 |
| A2 | -NH-(CH₂)₅CH₃ | 18.3 | 25.6 | 22.4 | > 100 |
| A3 | -NH-CH(CH₃)₂ | 25.1 | 33.7 | 35.8 | > 100 |
| A4 | -NH-Cyclohexyl | 22.8 | 30.1 | 31.5 | > 100 |
| A5 | -NH-Benzyl | 28.4 | 35.9 | 40.2 | > 100 |
SAR Insights:
-
The parent compound, Ganoderic Acid A (GAA), exhibited weak cytotoxic activity against the tested cancer cell lines.
-
Conversion of the carboxylic acid at C-26 to various amides significantly enhanced the anticancer activity.
-
Among the synthesized amide derivatives, compound A2 , with a hexylamide substitution, demonstrated the most potent cytotoxic effects across all three cancer cell lines.[1][2][3]
-
The length and nature of the alkyl chain in the amide substituent appear to influence the activity, with the hexyl group in A2 showing optimal potency.
-
Importantly, the active amide derivatives, including A2, displayed low cytotoxicity towards the normal human kidney cell line HK2, suggesting a degree of selectivity for cancer cells.[1][2][3]
Mechanism of Action: p53-MDM2 Signaling Pathway
Further investigation into the mechanism of action of the potent derivative A2 revealed its ability to induce apoptosis in cancer cells. This process is mediated through the regulation of the p53 signaling pathway. Specifically, compound A2 is believed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1][2][3] This inhibition leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes that promote cell cycle arrest and apoptosis.
References
Ganolactone B: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Ganolactone B, a lanostane (B1242432) triterpenoid (B12794562) derived from Ganoderma lucidum. While direct quantitative in vitro and in vivo data for this compound B is limited in publicly available scientific literature, this document summarizes its known qualitative activities and draws comparisons with other bioactive lactones for which experimental data is available. This guide aims to serve as a valuable resource for researchers investigating novel therapeutic agents.
In Vitro Activity: this compound B and Alternatives
For comparative purposes, the following table summarizes the in vitro activities of other structurally related or functionally similar lactone compounds against various cancer cell lines.
| Compound | Target Cell Line | Assay | IC50 Value | Reference |
| This compound B | MDA-MB-453 (Breast Cancer) | Not Specified | Data not available | [1] |
| This compound B | Staphylococcus aureus | Not Specified | Data not available | [1] |
| Gochnatiolide B | T24 (Bladder Cancer) | MTT Assay | Not Specified in Abstract | [2][3] |
| Siphonodictyal B | HCT 116 (Colon Cancer) | Cell Proliferation Assay | More potent than liphagal | [4][5] |
| Alantolactone | U87, U251, U118 (Glioblastoma) | MTT Assay | 16.33 - 29.16 µM (48h) | [6][7] |
| Brucein D | T24 (Bladder Cancer) | MTT Assay | 7.65 ± 1.2 µg/mL | [8] |
| Ag-SP-DNC | T24 (Bladder Cancer) | Cell Proliferation Assay | 12.24 µM | [9] |
In Vivo Activity: A Comparative Perspective
Preclinical in vivo animal studies are permissible for this compound B, indicating its potential for further investigation in living organisms.[1] However, specific efficacy data from such studies on this compound B have not been identified in the available literature. In contrast, in vivo studies for several alternative lactone compounds have demonstrated significant anti-tumor activity.
| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| This compound B | Not Specified | Not Specified | Data not available | Data not available | |
| Gochnatiolide B | Xenograft Mouse Model | Bladder Cancer (T24 cells) | Not Specified | 81% tumor growth inhibition compared to vehicle control. | [2][3] |
| Siphonodictyal B | Xenograft Mouse Model | Colon Cancer (HCT 116 cells) | 20 mg/kg, intraperitoneally every 3 days | Significant reduction in tumor volume and weight compared to control. | [5][10] |
| Alantolactone | Xenograft Nude Mice | Glioblastoma | 10 and 20 mg/kg, i.p. | Significantly suppressed tumor growth. | [6][7] |
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by this compound B are not yet fully elucidated. However, based on the known activities of other sesquiterpene lactones and triterpenoids, it is plausible that this compound B may exert its anticancer effects through the induction of apoptosis and the modulation of key inflammatory pathways such as NF-κB.
Apoptosis Signaling Pathway
Many natural lactones induce cancer cell death by triggering apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases.
Caption: Putative mechanism of this compound B-induced apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a common mechanism of action for many anti-cancer compounds. Natural compounds can interfere with this pathway at multiple points, preventing the translocation of NF-κB to the nucleus and the transcription of pro-survival genes.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound B.
Experimental Protocols
The following are generalized protocols for the key experimental assays cited in the comparative data tables. These protocols provide a foundational understanding of the methodologies used to assess the in vitro and in vivo efficacy of compounds like this compound B.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A simplified workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound B) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth compared to the vehicle control.
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: A simplified workflow for the broth microdilution assay.
Detailed Steps:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
In Vivo Anti-Tumor Efficacy: Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.
Workflow:
Caption: A general workflow for a tumor xenograft study.
Detailed Steps:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-453) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a predetermined volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound B) and a vehicle control according to a specific dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume periodically using calipers. Monitor the body weight and general health of the mice.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy.
Conclusion
This compound B presents as a promising natural compound with potential anti-cancer and antibacterial properties. However, a comprehensive understanding of its efficacy and mechanism of action is currently hindered by the lack of detailed, publicly available quantitative data. The comparative data presented for other lactones underscore the therapeutic potential of this class of compounds and provide a benchmark for future studies on this compound B. Further research is warranted to elucidate its specific IC50 and MIC values, evaluate its in vivo efficacy in relevant animal models, and delineate the precise signaling pathways it modulates. Such studies will be crucial in determining the translational potential of this compound B as a novel therapeutic agent.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. (−)-Gochnatiolide B, synthesized from dehydrocostuslactone, exhibits potent anti-bladder cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Gochnatiolide B, synthesized from dehydrocostuslactone, exhibits potent anti-bladder cancer activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. In Vitro and in Vivo antitumor activity and the mechanism of siphonodictyal B in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Anticancer Properties and Mechanisms of Singly-Protonated Dehydronorcantharidin Silver Coordination Polymer in a Bladder Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety Protocols for Handling Gluconolactone
For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Gluconolactone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Quantitative Data Summary
While specific occupational exposure limits for Gluconolactone are not widely established, the following physical and chemical properties are critical for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C6H10O6 | [1] |
| Molecular Weight | 178.14 g/mol | [1][2] |
| Physical State | Powder Solid | [1] |
| Appearance | Off-white / White Crystalline | [1][2] |
| Melting Point | 151 - 155 °C / 303.8 - 311 °F | [1] |
| Decomposition Temperature | 160 °C | [1] |
| Solubility in Water | Soluble | [1] |
| pH | ~2.6 (1% aqueous solution) | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling Gluconolactone, the following PPE is recommended.
-
Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection : Wear appropriate protective gloves to prevent skin exposure.[1] For prolonged use, gloves are recommended.
-
Body Protection : Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if dust formation is likely or ventilation is inadequate, a dust mask or a respirator with a dust filter should be used.[2]
Experimental Protocols: Handling and Disposal Procedures
Handling:
-
Ventilation : Ensure work is conducted in a well-ventilated area.[3]
-
Avoid Dust Formation : Minimize the generation of dust during handling.[1]
-
Personal Hygiene : Handle in accordance with good industrial hygiene and safety practices.[1] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2][3]
-
Avoid Contact : Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[1][2]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] The substance is sensitive to moisture and light.[1] Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
Disposal:
-
Waste Collection : Sweep up and shovel the solid material into suitable containers for disposal.[1] Avoid generating dust during cleanup.
-
Disposal Regulations : Disposal must be made according to official regulations.[4] Do not dispose of with household garbage or allow the product to reach the sewage system.[4]
Workflow for Safe Handling of Gluconolactone
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
